3-Bromo-5-chloroimidazo[1,2-A]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-4-10-7-3-1-2-6(9)11(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGXYGNQLQBWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724383 | |
| Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260656-94-7 | |
| Record name | 3-Bromo-5-chloroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-bromo-5-chloroimidazo[1,2-a]pyridine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-bromo-5-chloroimidazo[1,2-a]pyridine, a heterocyclic compound of interest to researchers and professionals in drug discovery and development.
Core Chemical Properties
This compound is a substituted imidazo[1,2-a]pyridine, a class of compounds known for its versatile biological activities.[1][2][3] The core structure is a fusion of an imidazole and a pyridine ring. The bromine atom at the 3-position and the chlorine atom at the 5-position significantly influence the molecule's reactivity and potential for further chemical modifications.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-bromoimidazo[1,2-a]pyridine | 3-bromo-5-chloropyridine (precursor) |
| Molecular Formula | C₇H₄BrClN₂ | C₇H₅BrN₂ | C₅H₃BrClN |
| Molecular Weight | 231.48 g/mol | 197.03 g/mol [4] | 192.44 g/mol |
| CAS Number | 1260656-94-7 | 4926-47-0[4] | 73583-39-8 |
| Appearance | Not specified (likely powder) | Not specified | Powder |
| Melting Point | Not specified | Not specified | 77-81 °C |
| Boiling Point | Not specified | Not specified | Not specified |
| Solubility | Not specified | Not specified | Not specified |
Synthesis and Reactivity
The synthesis of this compound typically involves the cyclization of a substituted 2-aminopyridine with a suitable three-carbon synthon, followed by bromination.
General Synthesis Pathway
A common route to the imidazo[1,2-a]pyridine core is the reaction of a 2-aminopyridine with an α-haloketone.[5][6] For the synthesis of the target molecule, the starting material would be 2-amino-5-chloropyridine. The subsequent bromination at the 3-position is a key step.
Caption: General synthetic route to this compound.
Experimental Protocol: A Representative Synthesis of 3-bromoimidazo[1,2-a]pyridines
Materials:
-
α-bromoketone (1.0 eq)
-
2-aminopyridine derivative (1.5 eq)
-
tert-Butyl hydroperoxide (TBHP) (2.0 eq)
-
Ethyl acetate (EA) as solvent
Procedure:
-
To a solution of the α-bromoketone and the 2-aminopyridine derivative in ethyl acetate, add tert-butyl hydroperoxide.
-
Heat the reaction mixture at 90 °C for 3 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-bromoimidazo[1,2-a]pyridine.
Reactivity
The bromine atom at the C3 position and the chlorine atom at the C5 position are key functional handles for further synthetic transformations. The bromine at C3 is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents at this position, enabling the synthesis of diverse chemical libraries for drug discovery.
Caption: Potential cross-coupling reactions at the C3-bromo position.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound. While specific spectra for this exact compound are not publicly available in the initial search, data for related structures can provide expected chemical shifts and fragmentation patterns.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine and imidazole rings are expected to appear in the region of δ 7.0-8.5 ppm. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and bromine atoms. |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-150 ppm. The carbons attached to the halogens (C3 and C5) will show characteristic shifts. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C-H, C=C, and C=N stretching vibrations in the aromatic system are expected. C-Br and C-Cl stretching vibrations will appear in the fingerprint region. |
ChemicalBook indicates the availability of ¹H NMR, IR, and MS data for this compound.[7]
Biological Activity and Potential Applications
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antituberculosis properties.[1][2][8]
-
Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of substituted imidazo[1,2-a]pyridines.[1] The introduction of different substituents can modulate the activity against various cancer cell lines.
-
Antituberculosis Activity: Certain imidazo[1,2-a]pyridine derivatives have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[2]
-
Kinase Inhibition: The imidazo[1,2-a]pyridine core is present in several kinase inhibitors, highlighting its potential in targeting signaling pathways involved in diseases like cancer.
The presence of the bromo and chloro substituents on this compound makes it a valuable intermediate for the synthesis of libraries of novel compounds to be screened for various biological activities.
Caption: Role in the drug discovery workflow.
Safety and Handling
Specific safety data for this compound is not available. However, based on related compounds like 3-bromo-5-chloropyridine, it should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. Its chemical properties, particularly the reactivity of the C-Br bond, allow for extensive structural modifications. While detailed experimental data for this specific molecule is sparse in the public domain, the known chemistry of the imidazo[1,2-a]pyridine scaffold provides a strong foundation for its synthesis and application in the development of novel therapeutic agents and functional materials. Further research into its specific biological activities and physical properties is warranted.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 3-Bromoimidazo[1,2-a]pyridine | C7H5BrN2 | CID 327951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound(1260656-94-7) 1H NMR [m.chemicalbook.com]
- 8. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
An In-depth Technical Guide to the Reactions of 3-bromo-5-chloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. This technical guide focuses on the reactivity of a key intermediate, 3-bromo-5-chloroimidazo[1,2-a]pyridine, providing a comprehensive overview of its participation in various palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the synthesis of novel derivatives for drug discovery and development.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. Several commercial drugs, such as Zolpidem and Alpidem, feature this core structure, highlighting its therapeutic potential.
The functionalization of the imidazo[1,2-a]pyridine ring system is crucial for the exploration of structure-activity relationships (SAR) and the development of new drug candidates. The presence of halogen substituents, such as in this compound, provides versatile handles for various transition metal-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide array of substituents at specific positions, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties. This guide will delve into the key reactions of this compound, with a focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Synthesis of this compound
The starting material, this compound, can be synthesized from commercially available 2-amino-6-chloropyridine. The synthesis involves a cyclization reaction followed by bromination.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-chloroimidazo[1,2-a]pyridine
A mixture of 2-amino-6-chloropyridine (1.0 eq.) and chloroacetaldehyde (1.2 eq., 40% aqueous solution) in ethanol is heated at reflux for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to afford 5-chloroimidazo[1,2-a]pyridine.
Step 2: Bromination of 5-chloroimidazo[1,2-a]pyridine
To a solution of 5-chloroimidazo[1,2-a]pyridine (1.0 eq.) in acetic acid, N-bromosuccinimide (NBS) (1.1 eq.) is added portion-wise at room temperature. The reaction mixture is stirred for 2-3 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water. The precipitate is collected by filtration, washed with water, and then with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. The crude product is then washed with water and dried to yield this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C3-position of this compound is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-5-chloroimidazo[1,2-a]pyridines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.
Caption: Suzuki-Miyaura coupling of this compound.
To a degassed mixture of this compound (1.0 eq.), an arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq.) is added. The reaction mixture is heated at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 6-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 8 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 78 |
| 4 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 10 | 88 |
Sonogashira Coupling: Synthesis of 3-Alkynyl-5-chloroimidazo[1,2-a]pyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Caption: Sonogashira coupling of this compound.
A mixture of this compound (1.0 eq.), a terminal alkyne (1.2-1.5 eq.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq.), and a copper(I) co-catalyst such as copper(I) iodide (CuI) (0.05-0.1 eq.) is dissolved in a suitable solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)). A base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added (2.0-3.0 eq.). The reaction mixture is stirred at room temperature to 60 °C under an inert atmosphere for 4-12 hours. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 25 | 8 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ | CuI | DIPEA | DMF | 50 | 6 | 85 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 25 | 10 | 82 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | DIPEA | DMF | 60 | 4 | 75 |
Buchwald-Hartwig Amination: Synthesis of 3-Amino-5-chloroimidazo[1,2-a]pyridines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1][2]
Caption: Buchwald-Hartwig amination of this compound.
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq.), an amine (1.1-1.5 eq.), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 eq.), a phosphine ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.02-0.1 eq.), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq.). A dry, degassed solvent such as toluene or 1,4-dioxane is added. The reaction mixture is heated at 80-110 °C for 12-24 hours. After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.[2]
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | 88 |
| 2 | Aniline | Pd(OAc)₂ | Xantphos | LiHMDS | Dioxane | 110 | 24 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 16 | 82 |
| 4 | Pyrrolidine | Pd(OAc)₂ | Xantphos | LiHMDS | Dioxane | 110 | 20 | 91 |
Mechanistic Considerations
The palladium-catalyzed cross-coupling reactions discussed above generally proceed through a common catalytic cycle.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
The cycle initiates with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This is followed by transmetalation with the coupling partner (organoboron, organocuprate, or amine). The final step is reductive elimination, which forms the desired product and regenerates the palladium(0) catalyst. The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout the cycle.
Applications in Drug Discovery
The derivatization of the 3-position of the 5-chloroimidazo[1,2-a]pyridine core allows for the exploration of a vast chemical space. The introduction of various aryl, alkynyl, and amino moieties can significantly impact the molecule's interaction with biological targets. For instance, substituted imidazo[1,2-a]pyridines have been investigated as inhibitors of various kinases, which are key targets in oncology. The functional groups introduced can serve as pharmacophores, improve pharmacokinetic properties, or act as handles for further chemical modifications.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse library of substituted imidazo[1,2-a]pyridines. The palladium-catalyzed cross-coupling reactions detailed in this guide provide efficient and reliable methods for its functionalization. The ability to introduce a wide range of substituents at the C3-position makes this compound an attractive starting point for the development of new therapeutic agents. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the field of medicinal chemistry and drug development.
References
An In-Depth Technical Guide to 3-bromo-5-chloroimidazo[1,2-a]pyridine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific, yet underexplored, subclass: 3-bromo-5-chloroimidazo[1,2-a]pyridine derivatives and their analogs. The strategic placement of halogen atoms at the 3- and 5-positions offers unique opportunities for synthetic diversification and modulation of physicochemical and pharmacological properties. This document provides a comprehensive overview of the synthesis, known biological activities, and potential therapeutic applications of this compound class, with a particular emphasis on their emerging role as kinase inhibitors in oncology. Detailed experimental protocols for the synthesis of related compounds, tabulated quantitative biological data, and visual representations of synthetic strategies and potential signaling pathways are presented to facilitate further research and development in this promising area.
Introduction
Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds that have garnered significant attention from the medicinal chemistry community due to their wide range of pharmacological activities.[1][2] Marketed drugs such as zolpidem (anxiolytic) and alpidem (anxiolytic) feature this core structure. The introduction of halogen substituents onto the imidazo[1,2-a]pyridine scaffold has been shown to significantly influence biological activity. Halogens can modulate lipophilicity, metabolic stability, and electronic properties, thereby impacting target binding and pharmacokinetic profiles.[3]
The this compound core, in particular, presents a synthetically versatile template. The bromine atom at the 3-position is amenable to various cross-coupling reactions, allowing for the introduction of a diverse array of substituents to probe structure-activity relationships (SAR). The chlorine atom at the 5-position can also influence the overall electronic distribution and steric profile of the molecule. This guide aims to consolidate the available information on this specific scaffold and its analogs to serve as a valuable resource for researchers in the field.
Synthesis of this compound Derivatives
The synthesis of the this compound core typically involves a multi-step sequence, starting from a commercially available substituted pyridine. A general synthetic approach is the cyclization of a 2-aminopyridine derivative with an α-haloketone.
General Synthetic Workflow
A plausible synthetic route to 3-bromo-5-chloro-substituted imidazo[1,2-a]pyridines is outlined below. This workflow is based on established methods for the synthesis of related imidazo[1,2-a]pyridine derivatives.[4]
Experimental Protocols
Protocol 1: Synthesis of 5-chloro-2-substituted-imidazo[1,2-a]pyridine (Adapted from general cyclization procedures)
-
Materials: 2-Amino-6-chloropyridine, appropriate α-bromo ketone (e.g., 2-bromoacetophenone), ethanol, sodium bicarbonate.
-
Procedure:
-
To a solution of 2-amino-6-chloropyridine (1.0 eq) in ethanol, add the desired α-bromo ketone (1.1 eq).
-
The reaction mixture is stirred at reflux for 4-6 hours.
-
After cooling to room temperature, sodium bicarbonate (2.0 eq) is added, and the mixture is refluxed for an additional 12-16 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-chloro-2-substituted-imidazo[1,2-a]pyridine.
-
Protocol 2: Bromination at the 3-position (General Procedure)
-
Materials: 5-chloro-2-substituted-imidazo[1,2-a]pyridine, N-Bromosuccinimide (NBS), acetonitrile or dichloromethane.
-
Procedure:
-
Dissolve the 5-chloro-2-substituted-imidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield the 3-bromo-5-chloro-2-substituted-imidazo[1,2-a]pyridine.
-
Biological Activities and Therapeutic Potential
While extensive biological data for the specific this compound scaffold is limited in the public domain, the broader class of halogenated imidazo[1,2-a]pyridines has demonstrated significant potential in various therapeutic areas, most notably in oncology as kinase inhibitors.
Anticancer Activity
Several studies have highlighted the anticancer properties of imidazo[1,2-a]pyridine derivatives.[5][6][7] The introduction of halogen atoms can enhance this activity. For instance, a study on 3-aminoimidazo[1,2-a]pyridines revealed that a compound with a p-chlorophenyl group at the C-3 position exhibited potent inhibitory activity against the HT-29 colon cancer cell line with an IC50 value of 4.15 ± 2.93 µM.[5] Another study on novel imidazo[1,2-a]pyridine compounds showed cytotoxic effects against melanoma and cervical cancer cell lines, with IC50 values ranging from 9.7 to 44.6 µM.[8]
Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Analogs
| Compound ID | R2 Substituent | R3 Substituent | Cell Line | IC50 (µM) | Reference |
| 12 | -NO2-Ph | -NH-Ph-pCl | HT-29 | 4.15 ± 2.93 | [5] |
| 14 | -Me-Ph | -NH-Ph-pCl | B16F10 | 21.75 ± 0.81 | [5] |
| Compound 5 | Varied | Varied | A375 | ~20 | [8] |
| Compound 6 | Varied | Varied | A375 | ~10 | [8] |
| Compound 7 | Varied | Varied | A375 | ~45 | [8] |
| 12b | -NH-tBu | -NH-Ph | Hep-2 | 11 | [7] |
| 12b | -NH-tBu | -NH-Ph | HepG2 | 13 | [7] |
| 12b | -NH-tBu | -NH-Ph | MCF-7 | 11 | [7] |
| 12b | -NH-tBu | -NH-Ph | A375 | 11 | [7] |
Note: The structures of compounds 5, 6, and 7 were not fully disclosed in the abstract. 'Ph' denotes a phenyl group.
Kinase Inhibitory Activity
The imidazo[1,2-a]pyridine scaffold has been identified as a promising framework for the development of kinase inhibitors.[9][10][11] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.
One study identified a 2,4-dichlorophenyl substituted imidazo[1,2-a]pyridine derivative as a potent and selective DPP-4 inhibitor with an IC50 of 0.13 µM.[12] Another study reported the discovery of imidazo[1,2-a]pyridine derivatives as novel PI3K p110alpha inhibitors, with the most potent compound exhibiting an IC50 of 0.0018 µM.[9]
The 3-bromo-5-chloro substitution pattern could be particularly advantageous for developing selective kinase inhibitors. The bromine at the 3-position can serve as a handle for introducing moieties that interact with specific residues in the kinase active site, while the chlorine at the 5-position can influence the overall conformation and binding affinity.
Potential Signaling Pathways
Based on the known targets of related imidazo[1,2-a]pyridine derivatives, the 3-bromo-5-chloro analogs could potentially modulate key cancer-related signaling pathways, such as the PI3K/AKT/mTOR pathway. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR study for the this compound core is not yet available, some general trends can be inferred from related series:
-
Halogenation: The presence and position of halogens on the imidazo[1,2-a]pyridine ring are critical for activity. In some series, halogenation at the 6-position was found to be important for binding affinity to Aβ aggregates.[3] In other cases, di-chloro substitution on a phenyl ring at the 2-position of the imidazo[1,2-a]pyridine scaffold led to potent DPP-4 inhibition.[12]
-
Substitution at C2 and C3: The nature of the substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring significantly impacts biological activity. Aromatic and heteroaromatic groups are commonly found at the C2 position, while the C3 position is a key point for introducing diversity to modulate potency and selectivity.
-
Lipophilicity and Physicochemical Properties: The introduction of two halogen atoms will increase the lipophilicity of the molecule, which can affect its solubility, permeability, and metabolic stability. Careful optimization of these properties is crucial for developing drug-like candidates.
Future Perspectives and Conclusion
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents, particularly in the field of oncology. The synthetic tractability of this core, coupled with the potential for potent and selective kinase inhibition, makes it an attractive starting point for drug discovery programs.
Future research should focus on:
-
Systematic Synthesis: The development of a robust and scalable synthetic route to a library of this compound derivatives with diverse substitutions at the 2- and 3-positions.
-
Comprehensive Biological Screening: Evaluation of these compounds against a broad panel of kinases and cancer cell lines to identify potent and selective inhibitors.
-
In-depth SAR Studies: Elucidation of the structure-activity relationships to guide the optimization of lead compounds.
-
Mechanism of Action Studies: Investigation of the specific signaling pathways modulated by the most active compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of Imidazo[1,2-a]pyridine Derivatives: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the biological activity of various substituted imidazo[1,2-a]pyridine derivatives. To date, no specific biological activity data for 3-bromo-5-chloroimidazo[1,2-a]pyridine has been reported in the reviewed scientific literature. The information presented herein is based on structurally related compounds and is intended to provide a general overview of the potential therapeutic applications of this chemical scaffold.
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological properties. Derivatives of this structure have been investigated for various therapeutic applications, with a particular focus on their potential as anticancer agents. The biological activity of these compounds is highly dependent on the nature and position of substituents on the bicyclic ring system.
Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
A substantial body of research has demonstrated the cytotoxic effects of imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. The mechanism of action for many of these compounds is linked to the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.
Quantitative Analysis of Cytotoxicity
The in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables summarize the IC50 values for several substituted imidazo[1,2-a]pyridines against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| Imidazo[1,2-a]pyridine-quinoline hybrid (8) | HeLa (Cervical) | 0.34 |
| MDA-MB-231 (Breast) | 0.32 | |
| ACHN (Renal) | 0.39 | |
| HCT-15 (Colon) | 0.31 | |
| 2-chloro-6-methoxy-3-(3-(4-methylbenzylimidazo[1,2-a]pyridine-2-yl)-quinoline (12)) | HeLa (Cervical) | 0.35 |
| MDA-MB-231 (Breast) | 0.29 | |
| ACHN (Renal) | 0.34 | |
| HCT-15 (Colon) | 0.30 | |
| 3-amino-imidazo[1,2-a]pyridine derivative (12) | HT-29 (Colon) | 4.15 ± 2.93 |
| 3-amino-imidazo[1,2-a]pyridine derivative (14) | B16F10 (Melanoma) | 21.75 ± 0.81 |
| Imidazo[1,2-a]pyridine linked 1,2,3-triazole derivative | MCF-7 (Breast) | 2.55 |
| HeLa (Cervical) | 3.89 | |
| IP-5 | HCC1937 (Breast) | 45 |
| IP-6 | HCC1937 (Breast) | 47.7 |
Table 1: In vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives. Note: The specific substitutions for each compound are detailed in the cited literature.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A frequently reported mechanism for the anticancer activity of imidazo[1,2-a]pyridine derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a common feature in many types of cancer.
Several studies have shown that imidazo[1,2-a]pyridine derivatives can effectively inhibit PI3Kα, a key isoform of the PI3K enzyme.[2] This inhibition prevents the phosphorylation of Akt, a downstream serine/threonine kinase, and subsequently mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the literature for evaluating the biological activity of imidazo[1,2-a]pyridine derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: General workflow for the MTT assay to determine cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Imidazo[1,2-a]pyridine compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for another 2-4 hours.
-
The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at the appropriate wavelength using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Western Blot Analysis for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
Procedure:
-
Protein Extraction: Cells are treated with the imidazo[1,2-a]pyridine compound for a specified time, then lysed to release the proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-mTOR).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.
Conclusion
While specific biological data for this compound is not yet available, the broader class of imidazo[1,2-a]pyridine derivatives represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their demonstrated ability to induce cytotoxicity in various cancer cell lines, often through the inhibition of the critical PI3K/Akt/mTOR signaling pathway, underscores their potential as anticancer drugs. Further research into the synthesis and biological evaluation of specifically substituted analogs, including this compound, is warranted to fully elucidate their therapeutic potential and structure-activity relationships.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Analysis of 3-bromo-5-chloroimidazo[1,2-a]pyridine: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-bromo-5-chloroimidazo[1,2-a]pyridine. Due to the limited availability of published data for this specific compound, this guide presents a generalized experimental protocol and representative spectroscopic data based on closely related imidazo[1,2-a]pyridine derivatives. This information is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of this class of compounds.
General Synthetic Approach
The synthesis of this compound can be approached through a multi-step synthetic sequence, as illustrated in the workflow diagram below. The general strategy involves the initial formation of the imidazo[1,2-a]pyridine core, followed by a regioselective bromination.
Caption: General workflow for the synthesis and analysis of this compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a 3-bromo-imidazo[1,2-a]pyridine derivative. These should be adapted and optimized for the specific synthesis of this compound.
2.1. Synthesis of 5-chloroimidazo[1,2-a]pyridine (Intermediate)
A common method for the synthesis of the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction.
-
Materials: 2-amino-5-chloropyridine, α-bromoacetaldehyde (or a suitable precursor like bromoacetaldehyde diethyl acetal), sodium bicarbonate, ethanol.
-
Procedure:
-
To a solution of 2-amino-5-chloropyridine (1.0 eq) in ethanol, add α-bromoacetaldehyde (1.1 eq) and sodium bicarbonate (2.0 eq).
-
The reaction mixture is stirred at reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between a saturated aqueous solution of sodium bicarbonate and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford 5-chloroimidazo[1,2-a]pyridine.
-
2.2. Synthesis of this compound (Final Product)
Electrophilic bromination of the imidazo[1,2-a]pyridine core typically occurs at the C3 position.
-
Materials: 5-chloroimidazo[1,2-a]pyridine, N-Bromosuccinimide (NBS), acetonitrile (ACN).
-
Procedure:
-
To a solution of 5-chloroimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for a few hours until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium thiosulfate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
-
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.8 - 8.2 | s | - |
| H-6 | 7.0 - 7.4 | dd | ~9.0, 2.0 |
| H-7 | 6.8 - 7.2 | t | ~7.0 |
| H-8 | 7.5 - 7.9 | d | ~7.0 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Position | Chemical Shift (δ, ppm) |
| C-2 | 135 - 140 |
| C-3 | 95 - 105 |
| C-5 | 140 - 145 |
| C-6 | 120 - 125 |
| C-7 | 110 - 115 |
| C-8 | 125 - 130 |
| C-8a | 145 - 150 |
Table 3: Mass Spectrometry and IR Data
| Technique | Expected Values |
| Mass Spec. (EI) | m/z: [M]+ and [M+2]+ isotopic pattern for Br and Cl |
| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~1640 (C=N), ~1500, 1450 (C=C aromatic) |
Note: The actual spectroscopic values for this compound may vary depending on the solvent and experimental conditions. The data presented here should be used as a reference for the interpretation of experimental results.
Logical Relationships in Spectroscopic Analysis
The confirmation of the structure of this compound relies on the logical correlation of data from different spectroscopic techniques.
Caption: Logical flow for the structural elucidation of this compound using spectroscopic data.
This guide provides a foundational understanding for the synthesis and spectroscopic analysis of this compound. Researchers are encouraged to consult the broader literature on imidazo[1,2-a]pyridines for further details and alternative synthetic strategies.
starting materials for 3-bromo-5-chloroimidazo[1,2-a]pyridine synthesis
Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry due to its wide range of biological activities. The specific derivative, 3-bromo-5-chloroimidazo[1,2-a]pyridine, serves as a key intermediate for the synthesis of various pharmacologically active compounds. This technical guide provides an in-depth overview of the primary starting materials and synthetic methodologies for the preparation of this important building block, tailored for researchers and professionals in drug development. The synthesis can be strategically approached via a two-step process involving the initial formation of the imidazo[1,2-a]pyridine core followed by regioselective bromination, or through a more direct one-pot reaction.
Primary Synthetic Route: Two-Step Synthesis
The most established and reliable method for the synthesis of this compound involves a two-step sequence. This approach offers better control over the individual transformations and often results in higher purity of the final product. The key starting material for this route is 2-amino-6-chloropyridine.
Step 1: Synthesis of 5-chloroimidazo[1,2-a]pyridine
The initial step involves the construction of the imidazo[1,2-a]pyridine ring system through the condensation of 2-amino-6-chloropyridine with a suitable two-carbon synthon. A common and effective reagent for this transformation is chloroacetaldehyde. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization and dehydration.
Step 2: Regioselective Bromination
The second step is the regioselective bromination of the formed 5-chloroimidazo[1,2-a]pyridine at the C3 position. The imidazole ring of the imidazo[1,2-a]pyridine system is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most reactive site. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation, typically carried out in a suitable organic solvent.
Alternative Synthetic Route: One-Pot Synthesis
A more streamlined approach to this compound is a one-pot synthesis. While potentially more efficient in terms of time and resources, optimization of reaction conditions is crucial to minimize side product formation. In this approach, 2-amino-6-chloropyridine is reacted with a reagent that provides both the two-carbon backbone of the imidazole ring and the bromine atom for the C3 position. A plausible reagent for this transformation is a 3-bromo-dicarbonyl compound, such as 3-bromopentane-2,4-dione, which upon condensation and cyclization would yield the desired product.[1]
Data Presentation
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-6-chloropyridine | Chloroacetaldehyde (40% aq. soln.), NaHCO₃ | Ethanol | 55 | 5 | ~70-80 |
| 2 | 5-Chloroimidazo[1,2-a]pyridine | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | 2-4 | >90 |
Experimental Protocols
Protocol for Step 1: Synthesis of 5-chloroimidazo[1,2-a]pyridine
-
To a solution of 2-amino-6-chloropyridine (1.0 eq) in ethanol, add sodium bicarbonate (1.2 eq).
-
To this suspension, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 55 °C and stir for 5 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 5-chloroimidazo[1,2-a]pyridine.
Protocol for Step 2: Regioselective Bromination
-
Dissolve 5-chloroimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualization
Caption: Two-step synthesis of this compound.
Caption: Plausible one-pot synthesis of this compound.
References
- 1. A One Pot Synthesis of Novel Bioactive Tri-Substitute-Condensed-Imidazopyridines that Targets Snake Venom Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
The 3-bromo-5-chloroimidazo[1,2-a]pyridine Scaffold: A Technical Guide for Medicinal Chemistry
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic heterocyclic system renowned for its wide array of applications in medicinal chemistry.[1][2] This core structure is present in several marketed drugs and serves as a versatile template for the development of novel therapeutic agents targeting a diverse range of diseases.[3] The introduction of halogen substituents, specifically a bromine atom at the 3-position and a chlorine atom at the 5-position, creates the 3-bromo-5-chloroimidazo[1,2-a]pyridine scaffold. This specific substitution pattern offers unique electronic properties and provides synthetic handles for further molecular elaboration, making it a highly attractive core for drug discovery programs. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental protocols related to the this compound scaffold, aimed at researchers and professionals in the field of drug development.
Synthesis of the Scaffold
The primary and most established method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[1][4][5] To obtain the this compound scaffold, the key starting material is 2-amino-5-chloropyridine. The bromine at the 3-position is typically introduced by reacting the formed 5-chloroimidazo[1,2-a]pyridine with a brominating agent.
A general synthetic approach is outlined below:
-
Cyclization: 2-Amino-5-chloropyridine is reacted with an α-haloketone, such as chloroacetaldehyde or a phenacyl bromide, to form the 5-chloroimidazo[1,2-a]pyridine intermediate. This reaction is often carried out in a solvent like ethanol or DMF, sometimes under heating.[6]
-
Bromination: The resulting 5-chloroimidazo[1,2-a]pyridine is then subjected to electrophilic bromination at the C3 position, which is the most nucleophilic carbon in the imidazole ring. Common brominating agents include N-Bromosuccinimide (NBS) or bromine in acetic acid.
General Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 5-chloro-2-phenylimidazo[1,2-a]pyridine
-
To a solution of 2-amino-5-chloropyridine (1.0 eq) in anhydrous ethanol, add 2-bromoacetophenone (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried under vacuum to yield the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Synthesis of 3-bromo-5-chloro-2-phenylimidazo[1,2-a]pyridine
-
Dissolve the 5-chloro-2-phenylimidazo[1,2-a]pyridine (1.0 eq) obtained from Step 1 in glacial acetic acid.
-
Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in acetic acid to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into ice-water and neutralize with a concentrated ammonium hydroxide solution.
-
The precipitate formed is collected by filtration, washed thoroughly with water, and dried.
-
The final product can be purified by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to afford pure 3-bromo-5-chloro-2-phenylimidazo[1,2-a]pyridine.
The following workflow illustrates the general synthetic and evaluation process for derivatives of this scaffold.
General workflow for synthesis and evaluation.
Biological Activities and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is known for a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[2][3] The 3-bromo-5-chloro substitution can significantly influence these activities by modifying the molecule's steric and electronic properties, as well as its ability to form halogen bonds with biological targets.
Anticancer Activity
Numerous derivatives of the imidazo[1,2-a]pyridine core have demonstrated potent anticancer activity against various cancer cell lines.[7][8] The mechanism of action often involves the inhibition of key cellular processes such as cell proliferation, migration, and the induction of apoptosis.
One of the critical pathways implicated in cancer progression and often targeted by imidazo[1,2-a]pyridine derivatives is the STAT3 signaling pathway.[9][10] Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell survival, proliferation, and angiogenesis.[9][11] Novel imidazo[1,2-a]pyridine derivatives have been shown to inhibit the phosphorylation of STAT3, thereby downregulating its activity.[9] Furthermore, these compounds can modulate the upstream and downstream components of this pathway, such as NF-κB and the expression of anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like BAX.[12][13]
Modulation of the STAT3/NF-κB pathway.
Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold is a well-known "hinge-binding" motif, making it an excellent starting point for the design of kinase inhibitors. Derivatives have been developed as potent inhibitors of various kinases, including PI3K, CDKs, and VEGFR, which are crucial targets in oncology.[8][14] The 3-bromo and 5-chloro substituents can be exploited for structure-activity relationship (SAR) studies, either by acting as key interaction points within the kinase active site or by serving as synthetic handles for the introduction of other functional groups to enhance potency and selectivity.
Antiviral and Antimicrobial Activities
Derivatives of imidazo[1,2-a]pyridine have also shown promise as antiviral and antimicrobial agents.[2][15] The specific contribution of the 3-bromo-5-chloro substitution pattern to these activities is an area of active research, with the potential to develop novel therapeutics against infectious diseases.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines. While data for the exact 3-bromo-5-chloro scaffold is limited in the public domain, the presented data for related analogs highlights the potential of this chemical class.
| Compound ID | R2-Substituent | R3-Substituent | Cell Line | IC50 (µM) | Reference |
| 12 | -NO2 | p-chlorophenyl | HT-29 (Colon) | 4.15 ± 2.93 | [15] |
| 14 | -CH3 (tolyl) | p-chlorophenyl | B16F10 (Melanoma) | 21.75 ± 0.81 | [15] |
| 12 (PI3K) | 2-methyl | 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl} | A375 (Melanoma) | 0.14 | [14] |
| 12 (PI3K) | 2-methyl | 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl} | HeLa (Cervical) | 0.21 | [14] |
Key Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[18] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).[17]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[19]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (prepared in the appropriate cell culture medium) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.[19][20]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[17][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Clonogenic Survival Assay
The clonogenic assay is an in vitro method to determine the ability of a single cell to grow into a colony, thereby assessing the effectiveness of a cytotoxic agent on cell reproductive integrity.[21][22]
Principle: This assay measures the long-term survival and proliferative capacity of cells after treatment. A cell is considered to have survived if it can form a colony of at least 50 cells.[22]
Protocol:
-
Cell Seeding: Prepare a single-cell suspension and seed a precise number of cells (e.g., 200-1000 cells) into 6-well plates or culture dishes. The number of cells seeded is critical and depends on the cell type and the expected toxicity of the treatment.[23]
-
Treatment: Allow cells to attach overnight, then treat with the desired concentrations of the test compound for a specific duration.
-
Colony Formation: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh, drug-free medium.[23] Incubate the plates for 7-14 days at 37°C in a 5% CO2 incubator to allow for colony formation.[24]
-
Fixation and Staining: After the incubation period, remove the medium, wash the colonies with PBS, and fix them with a solution like 4% paraformaldehyde or a methanol:acetic acid mixture. Stain the fixed colonies with a 0.5% crystal violet solution.[22][23]
-
Colony Counting: After staining, wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.[21]
-
Data Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment group to generate a cell survival curve.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 7. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel imidazopyridine suppresses STAT3 activation by targeting SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 22. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. mcgillradiobiology.ca [mcgillradiobiology.ca]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 3-bromo-5-chloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 3-bromo-5-chloroimidazo[1,2-a]pyridine. This reaction is a pivotal method for the synthesis of 3-aryl-5-chloroimidazo[1,2-a]pyridine derivatives, a class of compounds with significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including potential as antitumor and antituberculosis agents.[1][2]
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[3] For this compound, the reaction selectively occurs at the more reactive C3-bromo position, leaving the C5-chloro position intact for potential further functionalization.
General Reaction Scheme
The Suzuki coupling of this compound with a generic arylboronic acid is depicted below. The reaction typically requires a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Optimized Reaction Conditions
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields in the Suzuki coupling of this compound. Below is a summary of commonly employed conditions for similar heteroaromatic systems, which can serve as a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2) or Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 12-24 | 70-95 |
| Pd(OAc)₂ (1-3) | PPh₃ (2-6) | K₃PO₄ (2-3) | DMF or Toluene | 80-110 | 8-16 | 65-90 |
| PdCl₂(dppf) (2-5) | - | Cs₂CO₃ (2) | 1,4-Dioxane or DME | 90-110 | 6-12 | 75-98 |
| Pd₂(dba)₃ (1-2) | SPhos or XPhos (2-4) | K₃PO₄ (2-3) | Toluene or Dioxane | 100-120 | 4-10 | 80-99 |
Experimental Protocols
This section provides detailed protocols for the Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid. These protocols are based on established procedures for structurally related compounds and should be optimized for specific substrates.[4][5]
Protocol 1: Using Pd(PPh₃)₄ in Dioxane/Water
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under the inert atmosphere, add Pd(PPh₃)₄ (0.03-0.05 mmol).
-
Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using Pd(OAc)₂ with a Phosphine Ligand in an Organic Solvent
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%) or a Buchwald ligand like SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (2.5 mmol).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and the phosphine ligand (0.04 mmol) in a small amount of the reaction solvent.
-
Add the catalyst-ligand mixture to the Schlenk flask.
-
Add the anhydrous, degassed solvent (10 mL) to the flask.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-bromo-5-chloroimidazo[1,2-a]pyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs. Its unique electronic and structural properties make it an attractive core for the development of novel therapeutics. Within this class of compounds, 3-bromo-5-chloroimidazo[1,2-a]pyridine emerges as a highly versatile and valuable intermediate for the synthesis of diverse chemical libraries aimed at identifying new drug candidates. The strategic placement of two distinct halogen atoms—a bromine at the 3-position and a chlorine at the 5-position—allows for selective and sequential functionalization through various cross-coupling reactions. This dual reactivity enables medicinal chemists to explore a vast chemical space and fine-tune the pharmacological properties of the resulting molecules.
These application notes provide a comprehensive overview of the synthetic utility of this compound in drug discovery, complete with detailed experimental protocols for its derivatization and its central role in the generation of potential therapeutic agents.
Synthesis of this compound
The synthesis of this compound typically proceeds via a cyclization reaction between 2-amino-6-chloropyridine and a suitable three-carbon synthon, followed by bromination. A common and efficient method involves the reaction of 2-amino-6-chloropyridine with chloroacetaldehyde, followed by bromination at the C3 position.
General Synthetic Protocol:
A solution of 2-amino-6-chloropyridine in a suitable solvent (e.g., ethanol, DMF) is treated with aqueous chloroacetaldehyde. The reaction mixture is heated to facilitate the initial condensation and subsequent intramolecular cyclization to form 5-chloroimidazo[1,2-a]pyridine. Following the cyclization, a brominating agent such as N-bromosuccinimide (NBS) is introduced to the reaction mixture to regioselectively brominate the electron-rich C3 position of the imidazo[1,2-a]pyridine ring system. The desired product, this compound, is then isolated and purified using standard techniques such as recrystallization or column chromatography.
Applications in the Synthesis of Kinase Inhibitors and Other Bioactive Molecules
The true value of this compound in drug discovery lies in its capacity to serve as a scaffold for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. The bromine atom at the C3 position is more reactive than the chlorine atom at the C5 position, allowing for selective functionalization. This differential reactivity is key to building molecular complexity in a controlled manner.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This reaction is employed to form carbon-carbon bonds by coupling the 3-bromo position with a wide range of boronic acids or esters. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, which can be crucial for modulating target binding and pharmacokinetic properties.
-
Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds, allowing for the installation of primary or secondary amines at the 3-position. Amine functionalities are prevalent in many drug molecules as they can participate in key hydrogen bonding interactions with biological targets.
-
Sonogashira Coupling: This reaction is used to introduce alkyne moieties by coupling with terminal alkynes. Alkynes can serve as linkers or be further elaborated into other functional groups.
-
Heck Coupling: This reaction facilitates the formation of carbon-carbon bonds with alkenes, introducing vinyl groups that can be important for molecular recognition or as synthetic handles for further derivatization.
Experimental Protocols
The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 3-aryl-5-chloroimidazo[1,2-a]pyridines.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
Objective: To synthesize 3-amino-5-chloroimidazo[1,2-a]pyridines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)
-
Phosphine ligand (e.g., Xantphos, 0.04 equivalents)
-
Base (e.g., Cs₂CO₃, 1.5 equivalents)
-
Solvent (e.g., Toluene or 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the palladium catalyst and the phosphine ligand in the solvent and stir for a few minutes to form the active catalyst complex.
-
Add this compound, the amine, and the base to the vessel.
-
Thoroughly degas the mixture and place it under an inert atmosphere.
-
Heat the reaction mixture to 90-110 °C and monitor its progress.
-
After completion, cool the mixture and filter it through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between an organic solvent and water.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The versatility of this compound as a synthetic intermediate allows for the creation of a vast number of derivatives. The tables below illustrate the potential for generating chemical diversity from this starting material.
Table 1: Potential Diversity from Suzuki-Miyaura Coupling
| Reagent (Arylboronic Acid) | Resulting Substituent at C3 | Potential Therapeutic Area |
| Phenylboronic acid | Phenyl | General scaffold for various targets |
| 4-Fluorophenylboronic acid | 4-Fluorophenyl | Kinase inhibitors, GPCR modulators |
| Pyridine-3-boronic acid | Pyridin-3-yl | Kinase inhibitors, CNS targets |
| Thiophene-2-boronic acid | Thiophen-2-yl | Various enzymatic inhibitors |
Table 2: Potential Diversity from Buchwald-Hartwig Amination
| Reagent (Amine) | Resulting Substituent at C3 | Potential Therapeutic Area |
| Morpholine | Morpholin-4-yl | Kinase inhibitors, CNS targets |
| Piperazine | Piperazin-1-yl | GPCR modulators, ion channel blockers |
| Aniline | Phenylamino | Anticancer agents |
| Benzylamine | Benzylamino | Various targets |
Visualization of Synthetic Utility and Drug Discovery Workflow
The following diagrams illustrate the synthetic pathways originating from this compound and its role in a typical drug discovery workflow.
Application Notes and Protocols: Pharmacological Profile of 3-Bromo-5-chloroimidazo[1,2-a]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyridine derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides a detailed overview of the pharmacological profile of imidazo[1,2-a]pyridine derivatives, with a focus on analogs structurally related to 3-bromo-5-chloroimidazo[1,2-a]pyridine. Due to a lack of specific data on the 3-bromo-5-chloro substituted scaffold, this report summarizes the activities of closely related compounds, particularly those with substitutions at the C2, C3, and C5 positions, which have shown significant potential as kinase inhibitors and anticancer agents. These derivatives often exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
Pharmacological Profile and Mechanism of Action
Derivatives of the imidazo[1,2-a]pyridine scaffold have been extensively investigated for their potential as therapeutic agents. A significant body of research highlights their role as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
The primary mechanism of action for many anticancer imidazo[1,2-a]pyridine derivatives involves the inhibition of the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. By inhibiting key kinases in this pathway, such as Akt and mTOR, these compounds can induce cell cycle arrest and trigger programmed cell death (apoptosis) in cancer cells.[1][2][3]
Furthermore, studies have shown that these derivatives can induce apoptosis through both intrinsic and extrinsic pathways. This is evidenced by the cleavage of PARP and the modulation of apoptotic proteins such as Bax and Bcl-2.[1][4] Some derivatives have also been shown to cause cell cycle arrest at the G2/M phase.[1][3]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines. It is important to note that these compounds are structurally related to the this compound core, but not exact matches.
Table 1: Cytotoxicity of 3-Aminoimidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines [5]
| Compound ID | C2-Substituent | C3-Substituent | Cell Line | IC50 (µM) |
| 12 | Nitro | p-chlorophenyl | HT-29 | 4.15 ± 2.93 |
| MCF-7 | 30.88 ± 14.44 | |||
| B16F10 | 64.81 ± 15.78 | |||
| 14 | Tolyl | p-chlorophenyl amine | B16F10 | 21.75 ± 0.81 |
| HT-29 | 44.45 ± 0.15 | |||
| 18 | 2,4-difluorophenyl | p-chlorophenyl amine | B16F10 | 14.39 ± 0.04 |
| MCF-7 | 14.81 ± 0.20 | |||
| HT-29 | 10.11 ± 0.70 |
Table 2: Cytotoxicity of Novel Imidazo[1,2-a]pyridine Derivatives against HCC1937 Breast Cancer Cells [4]
| Compound ID | IC50 (µM) |
| IP-5 | 45 |
| IP-6 | 47.7 |
| IP-7 | 79.6 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of this compound derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)[6]
This protocol outlines a luminescent ADP detection assay to measure kinase activity and inhibition.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate
-
ATP (at Km concentration for the specific kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare Reagents: Thaw all kit components and equilibrate to room temperature. Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of test compound or DMSO (vehicle control) to the wells.
-
Add 5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the reaction by adding 2.5 µL of 4X ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Stop Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Viability (MTT) Assay[4]
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compounds (typically in a final volume of 100 µL). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values from the dose-response curves.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins[1]
This protocol is used to detect changes in the expression and phosphorylation status of proteins within a specific signaling pathway.
Materials:
-
Cancer cells treated with test compounds
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-PARP, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathway Diagram: Inhibition of PI3K/Akt/mTOR Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Experimental Workflow Diagram: In Vitro Anticancer Screening
Caption: A typical workflow for the in vitro screening of anticancer compounds.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-bromo-5-chloroimidazo[1,2-a]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and several marketed drugs.[1] Its rigid, planar structure and synthetic tractability make it an attractive starting point for the development of novel therapeutics. The subject of this document, 3-bromo-5-chloroimidazo[1,2-a]pyridine, is a halogenated derivative that holds significant potential as a versatile intermediate for the synthesis of targeted therapies. The presence of two distinct halogen atoms at the 3- and 5-positions offers opportunities for selective functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening. While specific biological activity data for this compound is not extensively reported in public literature, the known activities of related imidazo[1,2-a]pyridine derivatives suggest its potential in oncology, infectious diseases, and neuroscience.
These application notes provide an overview of the potential applications of this compound, supported by data from structurally related compounds, and offer detailed protocols for its synthesis and subsequent elaboration into potential drug candidates.
Potential Medicinal Chemistry Applications
Based on the biological activities of structurally similar imidazo[1,2-a]pyridine derivatives, this compound is a promising scaffold for the development of:
-
Kinase Inhibitors: The imidazo[1,2-a]pyridine core is a known hinge-binding motif for various kinases. Derivatives have shown potent inhibitory activity against kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), and Activin-like Kinase (ALK), which are implicated in cancer and other diseases.[2][3] The 3-bromo and 5-chloro substituents can be exploited to introduce functionalities that target specific regions of the kinase active site, enhancing potency and selectivity.
-
Anticancer Agents: Numerous imidazo[1,2-a]pyridine derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[4][5] For instance, certain 3-aminoimidazo[1,2-α]pyridine compounds have shown potent inhibitory activity against colon and melanoma cancer cell lines.[4][5] The this compound scaffold can be used to synthesize analogs with potential antiproliferative and pro-apoptotic activities.
-
Antitubercular Agents: The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of new treatments for tuberculosis. Several derivatives have shown potent activity against Mycobacterium tuberculosis.
Data Presentation: Biological Activities of Related Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the in vitro biological activities of various imidazo[1,2-a]pyridine derivatives, highlighting the potential of this scaffold. It is important to note that these are not data for this compound itself but for structurally related compounds.
| Compound ID | Structure | Target/Assay | IC50/EC50 (µM) | Reference |
| Compound 12 | 2-(NO2)-3-(p-Cl-phenylamino)imidazo[1,2-a]pyridine | HT-29 colon cancer cell line cytotoxicity | 4.15 ± 2.93 | [4][5] |
| Compound 14 | 2-(p-tolyl)-3-(p-Cl-phenylamino)imidazo[1,2-a]pyridine | B16F10 melanoma cell line cytotoxicity | 21.75 ± 0.81 | [4][5] |
| Compound 18 | 2-(2,4-difluorophenyl)-3-(p-Cl-phenylamino)imidazo[1,2-a]pyridine | B16F10 melanoma cell line cytotoxicity | 14.39 ± 0.04 | [4] |
| Aurora Kinase Inhibitor 39 | Imidazo[1,2-a]pyrazine derivative | Aurora-A Kinase | 0.004 | [6] |
| Aurora Kinase Inhibitor 39 | Imidazo[1,2-a]pyrazine derivative | Aurora-B Kinase | 0.013 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the imidazo[1,2-a]pyridine scaffold, which can be adapted for the synthesis of this compound. The typical synthesis involves the condensation of a 2-aminopyridine with an α-haloketone. For the target compound, the starting material would be 6-chloro-2-aminopyridine and a suitable bromo-functionalized α-haloketone or equivalent.
Materials:
-
6-chloro-2-aminopyridine
-
Bromoacetaldehyde or a suitable equivalent
-
Solvent (e.g., ethanol, DMF)
-
Base (e.g., sodium bicarbonate, triethylamine)
Procedure:
-
Dissolve 6-chloro-2-aminopyridine (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the base (1.1 equivalents) to the solution and stir.
-
Slowly add the α-haloketone (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Suzuki Cross-Coupling for C-3 Functionalization
The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of aryl or heteroaryl substituents.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., dioxane, toluene, DMF/water mixture)
Procedure:
-
To a degassed mixture of this compound (1 equivalent), the boronic acid/ester (1.2 equivalents), and the base (2-3 equivalents) in the chosen solvent, add the palladium catalyst (0.05-0.1 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of synthesized this compound derivatives against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30-37 °C) for a specified period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Synthetic workflow for this compound and its derivatives.
Caption: General signaling pathway of kinase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. precisionfda.org [precisionfda.org]
Application Notes and Protocols for the Functionalization of 3-bromo-5-chloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective functionalization of the 3-bromo-5-chloroimidazo[1,2-a]pyridine scaffold. The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds and marketed drugs. The presence of two distinct halogen atoms, a bromine at the 3-position and a chlorine at the 5-position, allows for selective, sequential, and diverse chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery.
The protocols outlined below focus on palladium-catalyzed cross-coupling reactions, which are robust and versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds. Based on the established principles of palladium-catalyzed reactions, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization at the C3-position. This regioselectivity is a key strategic advantage in the synthesis of complex derivatives of this compound.
Key Functionalization Reactions at the C3-Position
Four principal palladium-catalyzed cross-coupling reactions are detailed for the selective functionalization of the 3-bromo position of this compound:
-
Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond with aryl or vinyl boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond with a variety of primary and secondary amines.
-
Sonogashira Coupling: For the formation of a carbon-carbon triple bond with terminal alkynes.
-
Palladium-Catalyzed Cyanation: For the introduction of a nitrile group.
The following sections provide detailed experimental protocols, tables with representative reaction conditions and yields, and workflow diagrams for each of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the C3-position of the imidazo[1,2-a]pyridine core. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The higher reactivity of the C3-bromo bond allows for selective coupling in the presence of the C5-chloro substituent.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water or toluene and ethanol).
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the indicated time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-chloroimidazo[1,2-a]pyridine derivative.
Data Presentation:
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Arylboronic Acid | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | Phenylboronic acid | ~85-95 |
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 4-Methoxyphenylboronic acid | ~90-98 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 6 | 3-Pyridinylboronic acid | ~80-92 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Experimental Workflow:
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of N-arylated compounds by coupling an aryl halide with an amine. This reaction is highly valuable for introducing diverse amine functionalities at the C3-position of the imidazo[1,2-a]pyridine scaffold, which is a common motif in pharmacologically active molecules. The selective amination of the C3-bromo position is readily achievable.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of this compound is as follows:
-
In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv.) to a dry Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-120 °C) with vigorous stirring for the indicated time (4-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 3-amino-5-chloroimidazo[1,2-a]pyridine derivative.
Data Presentation:
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Amine | Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 18 | Morpholine | ~80-90 |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | Aniline | ~75-88 |
| RuPhos Pd G3 | LHMDS | THF | 80 | 8 | Benzylamine | ~82-95 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Experimental Workflow:
Caption: Buchwald-Hartwig Amination Workflow.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted imidazo[1,2-a]pyridines. These derivatives are versatile intermediates for further transformations, such as click chemistry or the synthesis of more complex heterocyclic systems. The C3-bromo position is expected to be selectively functionalized.
Experimental Protocol:
A general procedure for the Sonogashira coupling of this compound is as follows:
-
To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for the specified time (2-16 hours), monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the precipitated salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford the 3-alkynyl-5-chloroimidazo[1,2-a]pyridine.
Data Presentation:
| Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Alkyne | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 12 | Phenylacetylene | ~85-95 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50 | 6 | 1-Octyne | ~80-92 |
| PdCl₂(MeCN)₂ | CuI | Piperidine | Acetonitrile | 40 | 8 | Trimethylsilylacetylene | ~90-98 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.
Experimental Workflow:
Caption: Sonogashira Coupling Workflow.
Palladium-Catalyzed Cyanation
The introduction of a nitrile group onto the imidazo[1,2-a]pyridine scaffold provides a versatile chemical handle for further synthetic manipulations, such as hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions. Palladium-catalyzed cyanation offers a reliable method for this transformation at the C3-position.
Experimental Protocol:
A general procedure for the palladium-catalyzed cyanation of this compound is as follows:
-
To a dry reaction vessel, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., dppf or cataCXium® A, 2-10 mol%), and a cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆], 0.6-1.5 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a dry, degassed solvent (e.g., DMF, DMAc, or a mixture of dioxane and water).
-
If using K₄[Fe(CN)₆], a phase-transfer catalyst may be beneficial.
-
Heat the reaction mixture to the specified temperature (typically 100-140 °C) and stir for the indicated time (6-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and water.
-
Carefully perform an aqueous work-up, quenching any residual cyanide with an appropriate reagent (e.g., aqueous NaOCl solution).
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 5-chloro-imidazo[1,2-a]pyridine-3-carbonitrile.
Data Presentation:
| Catalyst/Ligand | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMF | 120 | 12 | ~70-85 |
| Pd(OAc)₂ / cataCXium® A | K₄[Fe(CN)₆] | Dioxane/H₂O | 140 | 24 | ~65-80 |
| Pd(PPh₃)₄ | KCN | NMP | 100 | 18 | ~70-88 |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions. Caution: Cyanide salts are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
Experimental Workflow:
Caption: Palladium-Catalyzed Cyanation Workflow.
Application Notes and Protocols: Synthesis of 3-amino-5-chloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-amino-5-chloroimidazo[1,2-a]pyridine from its 3-bromo-5-chloro precursor. The synthesis is based on the principles of the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. While a direct literature precedent for this specific transformation is not available, this protocol is constructed based on well-established procedures for the palladium-catalyzed amination of related heteroaryl halides. The provided methodologies are intended to serve as a robust starting point for researchers in medicinal chemistry and drug development.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an amino group at the 3-position can significantly influence the pharmacological properties of these molecules, making the development of efficient synthetic routes to 3-aminoimidazo[1,2-a]pyridine derivatives a key focus in drug discovery. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the synthesis of arylamines from aryl halides.[1][2][3] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it highly suitable for the synthesis of complex molecules.[1][2] This protocol adapts established Buchwald-Hartwig conditions for the specific challenge of aminating the 3-bromo-5-chloroimidazo[1,2-a]pyridine core, a transformation for which various ammonia equivalents can be employed.[4][5][6]
Chemical Reaction Pathway
The proposed synthesis of 3-amino-5-chloroimidazo[1,2-a]pyridine proceeds via a palladium-catalyzed Buchwald-Hartwig amination of this compound using an ammonia surrogate.
Caption: Proposed reaction pathway for the synthesis of 3-amino-5-chloroimidazo[1,2-a]pyridine.
Experimental Protocols
The following protocols are adapted from established Buchwald-Hartwig amination procedures on related heteroaromatic systems. Optimization of reaction conditions may be necessary to achieve optimal yields for this specific substrate.
Protocol 1: Buchwald-Hartwig Amination using Benzophenone Imine as an Ammonia Surrogate
This protocol utilizes benzophenone imine as a stable and easy-to-handle ammonia equivalent. The resulting imine intermediate is subsequently hydrolyzed to yield the desired primary amine.
Materials:
-
This compound
-
Benzophenone imine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl), 2 M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add sodium tert-butoxide (1.4 mmol) to the tube.
-
Add anhydrous toluene (5 mL) and benzophenone imine (1.2 mmol).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up (Imine Intermediate): Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Hydrolysis: Dissolve the crude imine intermediate in tetrahydrofuran (THF, 10 mL) and add 2 M aqueous HCl (5 mL). Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Extraction and Purification: Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-5-chloroimidazo[1,2-a]pyridine.
Protocol 2: Direct Amination using Aqueous Ammonia
Recent advancements in ligand design have enabled the use of aqueous ammonia directly in Buchwald-Hartwig aminations, offering a more atom-economical and convenient approach.[7][8] This protocol is based on such a system.
Materials:
-
This compound
-
Aqueous ammonia (28-30% solution)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., cataCXium® A or a custom ligand as described in the literature for aqueous amination)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and the phosphine ligand (0.06 mmol, 6 mol%).
-
Add K₃PO₄ (2.0 mmol).
-
Add 1,4-dioxane (5 mL) and aqueous ammonia (5.0 mmol).
-
Reaction: Seal the vessel tightly and heat the mixture to 110 °C with vigorous stirring for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the final product.
Quantitative Data Summary
The following table presents hypothetical but expected data based on similar transformations reported in the literature. Actual results may vary and should be determined experimentally.
| Parameter | Protocol 1 (Benzophenone Imine) | Protocol 2 (Aqueous Ammonia) |
| Starting Material | This compound | This compound |
| Ammonia Source | Benzophenone Imine | Aqueous Ammonia (28-30%) |
| Catalyst System | Pd₂(dba)₃ / Xantphos | Pd(OAc)₂ / Phosphine Ligand |
| Base | NaOtBu | K₃PO₄ |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature (°C) | 100 | 110 |
| Reaction Time (h) | 12-24 | 18-24 |
| Expected Yield (%) | 60-85 | 50-75 |
| Purity (%) | >95 (after chromatography) | >95 (after chromatography) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of 3-amino-5-chloroimidazo[1,2-a]pyridine.
Caption: General experimental workflow for the synthesis of 3-amino-5-chloroimidazo[1,2-a]pyridine.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of 3-amino-5-chloroimidazo[1,2-a]pyridine via Buchwald-Hartwig amination. While these methods are based on robust and well-documented procedures, researchers are encouraged to perform systematic optimization of reaction parameters to achieve the best possible outcomes for this specific substrate. Successful implementation of these protocols will enable the efficient production of this valuable building block for applications in drug discovery and development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Kinase Inhibitors from 3-bromo-5-chloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal framework for the design of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.
This document provides detailed application notes and generalized experimental protocols for the development of kinase inhibitors starting from the versatile building block, 3-bromo-5-chloroimidazo[1,2-a]pyridine . The presence of two distinct halogen atoms at the 3- and 5-positions offers orthogonal handles for sequential functionalization, enabling the synthesis of diverse chemical libraries for screening and optimization. The bromine at the 3-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents to probe the kinase ATP-binding site.
Data Presentation: Inhibitory Activities of Imidazo[1,2-a]pyridine Derivatives
While specific data for derivatives of this compound are not extensively available in the public domain, the broader class of imidazo[1,2-a]pyridine-based kinase inhibitors has shown significant promise against various kinase targets. The following tables summarize the inhibitory activities (IC50 values) of representative imidazo[1,2-a]pyridine compounds from the literature to illustrate the potential of this scaffold.
Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives Against Various Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 4c | CLK1 | 0.7 | [1] |
| DYRK1A | 2.6 | [1] | |
| Compound 12 | p110alpha | 0.0028 | [2] |
| Compound 18 | B16F10 (cell-based) | 14.39 | |
| HT-29 (cell-based) | 10.11 | ||
| MCF-7 (cell-based) | 14.81 | [3] | |
| Compound 12 | HT-29 (cell-based) | 4.15 | |
| Compound 14 | B16F10 (cell-based) | 21.75 | |
| Compound 14 | 5-LO (intact cells) | 0.16 | [4] |
| 5-LO (cell-free) | 0.1 | [4] |
Table 2: Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 1 | HCT-116 | 0.01 | [1] |
| SK-HEP-1 | 0.11 | [1] | |
| MDA-MB-231 | 0.04 | [1] | |
| SNU638 | 0.01 | [1] | |
| A549 | 0.04 | [1] | |
| Compound 12 | HT-29 | 4.15 ± 2.93 | |
| Compound 14 | B16F10 | 21.75 ± 0.81 | |
| Compound 18 | MCF-7 | 14.81 ± 0.20 | [3] |
| HT-29 | 10.11 ± 0.70 | ||
| B16F10 | 14.39 ± 0.04 |
Experimental Protocols
The following protocols are generalized methods based on established literature for the synthesis and evaluation of imidazo[1,2-a]pyridine-based kinase inhibitors. Optimization of reaction conditions and assay parameters will be necessary for specific target compounds and kinases.
Protocol 1: General Synthesis of 3-Aryl-5-chloroimidazo[1,2-a]pyridines via Suzuki-Miyaura Coupling
This protocol describes a general method for the introduction of an aryl or heteroaryl group at the 3-position of the this compound scaffold.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, Na2CO3)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene, with water as a co-solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl/heteroaryl-boronic acid or ester (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.05-0.1 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-5-chloroimidazo[1,2-a]pyridine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring ATP consumption.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
In a 384-well plate, add a small volume (e.g., 1-5 µL) of the serially diluted test compound or DMSO (as a control).
-
Add the kinase enzyme diluted in kinase assay buffer to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP in kinase assay buffer.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence-based assay kit (e.g., ADP-Glo™ Reagent).
-
Incubate at room temperature for the time specified in the kit protocol (e.g., 40 minutes).
-
Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for the time specified in the kit protocol (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Cell-Based Proliferation Assay
This protocol describes a method to assess the effect of the synthesized inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
96-well clear-bottom tissue culture plates
-
Plate reader (absorbance or luminescence, depending on the assay)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds or DMSO (as a control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37 °C in a humidified CO2 incubator.
-
-
Cell Viability Measurement:
-
Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A representative kinase signaling pathway often targeted in cancer therapy.
Experimental Workflow Diagram
Caption: Workflow for the development of kinase inhibitors.
Logical Relationship Diagram
Caption: Key relationships in structure-activity studies.
References
- 1. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-bromo-5-chloroimidazo[1,2-a]pyridine in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-bromo-5-chloroimidazo[1,2-a]pyridine as a versatile scaffold in the synthesis of novel anticancer agents. The document details synthetic methodologies, highlights key biological targets, and provides protocols for the evaluation of synthesized compounds.
Introduction
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Its derivatives have garnered significant interest as potential anticancer therapeutics due to their ability to potently inhibit the proliferation of various cancer cells.[1][3][4] The strategic placement of halogen atoms, such as bromine at the 3-position and chlorine at the 5-position, on the imidazo[1,2-a]pyridine ring system offers synthetic handles for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the development of targeted anticancer agents.
Derivatives of imidazo[1,2-a]pyridine have been shown to exert their anticancer effects through the modulation of critical cellular signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[5][6][7][8] This document provides detailed protocols for the synthesis of 3-substituted-5-chloroimidazo[1,2-a]pyridine derivatives and their subsequent biological evaluation.
Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | HT-29 (Colon) | 4.15 ± 2.93 | [9][10] |
| B16F10 (Melanoma) | 64.81 ± 15.78 | [1] | |
| Compound 14 | B16F10 (Melanoma) | 21.75 ± 0.81 | [9][10] |
| HT-29 (Colon) | 44.45 ± 0.15 | [10] | |
| Compound 18 | MCF-7 (Breast) | 14.81 ± 0.20 | [1] |
| B16F10 (Melanoma) | 14.39 ± 0.04 | [10] | |
| IP-5 | HCC1937 (Breast) | 45 | [3][4] |
| IP-6 | HCC1937 (Breast) | 47.7 | [3][4] |
| IP-7 | HCC1937 (Breast) | 79.6 | [3][4] |
Signaling Pathways and Mechanism of Action
Imidazo[1,2-a]pyridine derivatives have been shown to target key signaling pathways implicated in cancer cell proliferation, survival, and inflammation.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[6][11] Its aberrant activation is a common feature in many cancers.[6][11] Certain imidazo[1,2-a]pyridine derivatives have been found to inhibit this pathway, leading to the suppression of tumor growth.[5]
STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are key regulators of inflammation and immunity, and their constitutive activation is linked to cancer development and progression.[7][8][12] These pathways promote tumor cell proliferation, survival, and angiogenesis. Some imidazo[1,2-a]pyridine derivatives have demonstrated the ability to modulate these pathways, suggesting an anti-inflammatory and anticancer mechanism.[5]
Experimental Protocols
Synthesis of 3-Aryl-5-chloroimidazo[1,2-a]pyridines via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 3-position of the this compound scaffold.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh3)4 (0.05 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water (deoxygenated)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.1 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.
-
Add a deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-5-chloroimidazo[1,2-a]pyridine derivative.
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized imidazo[1,2-a]pyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Pathway Modulation
Western blotting is a technique used to detect specific proteins in a sample and can be employed to assess the effect of the synthesized compounds on the phosphorylation status of key proteins in signaling pathways like PI3K/Akt/mTOR.
Materials:
-
Cancer cells treated with imidazo[1,2-a]pyridine derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate the protein lysates (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression and phosphorylation.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse library of potential anticancer agents. The synthetic accessibility of this scaffold, coupled with the ability to modulate key oncogenic signaling pathways, makes it an attractive platform for drug discovery efforts. The protocols provided herein offer a framework for the synthesis and biological evaluation of novel imidazo[1,2-a]pyridine derivatives, facilitating the identification of new and effective cancer therapeutics.
References
- 1. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer [protein-cell.net]
- 9. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of 3-bromo-5-chloroimidazo[1,2-a]pyridine in Antimicrobial Drug Design: A Practical Guide
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The unique structural and electronic features of this bicyclic system make it an attractive starting point for the design of novel therapeutic agents. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the physicochemical properties and biological activity of the parent scaffold, enhancing its potential as a drug lead. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the antimicrobial applications of 3-bromo-5-chloroimidazo[1,2-a]pyridine and its derivatives. While specific antimicrobial data for this compound is not extensively available in the public domain, this guide leverages data from closely related halogenated imidazo[1,2-a]pyridine analogs to illustrate its potential and provide a framework for its application in drug discovery.
I. Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
Derivatives of the imidazo[1,2-a]pyridine core have shown promising activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often influenced by the nature and position of substituents on the heterocyclic ring. The data presented below is for representative imidazo[1,2-a]pyridine derivatives, which serve as a valuable reference for the potential of the 3-bromo-5-chloro substituted scaffold.
Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Imidazo[1,2-a]pyridine Chalcone Derivatives
| Compound ID | R | R' | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Staphylococcus aureus (μg/mL) | Streptococcus pyogenes (μg/mL) | Reference |
| 10a | H | H | 100 | 100 | 250 | 100 | |
| 10b | H | 4-Cl | 100 | 250 | 100 | 100 | |
| 10c | H | 4-OCH₃ | 250 | >250 | 250 | 250 | |
| 10d | H | 4-N(CH₃)₂ | 100 | 100 | 100 | 100 | |
| 10e | H | 2,4-diCl | 50 | 100 | 100 | 50 | |
| 10f | H | 4-F, 3-Br | 50 | 100 | 50 | 50 | |
| Ciprofloxacin | - | - | 6.25 | 6.25 | 12.5 | 12.5 |
Note: The above data is for chalcone derivatives of a generic imidazo[1,2-a]pyridine core and not specifically for this compound.
II. Experimental Protocols
A. General Synthesis of Imidazo[1,2-a]pyridine Derivatives
The synthesis of the imidazo[1,2-a]pyridine scaffold is typically achieved through the condensation of a 2-aminopyridine derivative with an α-haloketone. The following is a general protocol that can be adapted for the synthesis of this compound and its derivatives.
Protocol 1: Synthesis of the Imidazo[1,2-a]pyridine Core
Materials:
-
Substituted 2-aminopyridine (e.g., 2-amino-5-chloropyridine)
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Ethanol or Dimethylformamide (DMF)
-
Sodium bicarbonate (optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-aminopyridine (1 equivalent) in ethanol or DMF.
-
Add the α-haloketone (1.1 equivalents) to the solution.
-
If desired, add sodium bicarbonate (1.2 equivalents) to act as a base.
-
Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-100 °C) with stirring.
-
Monitor the progress of the reaction using TLC.
-
Once the reaction is complete (usually after several hours), cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Wash the crude product with water and then a small amount of cold ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
B. Antimicrobial Susceptibility Testing
The following protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Protocol 2: Broth Microdilution Assay for MIC Determination
Materials:
-
Test compound (e.g., a derivative of this compound)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Solvent for dissolving the test compound (e.g., DMSO)
-
Incubator (37 °C)
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Prepare a standardized bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the test compound dilutions.
-
Include a positive control well (bacteria and a standard antibiotic) and a negative control well (broth only). Also, include a solvent control well (bacteria and the highest concentration of the solvent used).
-
Incubate the microtiter plate at 37 °C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Optionally, the results can be quantified by measuring the optical density at 600 nm using a microplate reader.
III. Visualizations
The following diagrams illustrate key workflows and concepts in the application of this compound in antimicrobial drug design.
Caption: Drug discovery workflow for imidazo[1,2-a]pyridine derivatives.
Caption: Postulated antimicrobial mechanisms of imidazo[1,2-a]pyridines.
IV. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility and the potential for chemical modification at various positions allow for the generation of diverse chemical libraries for screening. The protocols and data presented in this guide, based on closely related analogs, provide a solid foundation for researchers to initiate their investigations into this compound class. Future work should focus on the systematic synthesis and antimicrobial evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. Furthermore, mechanistic studies to elucidate the specific cellular targets of active compounds will be crucial for their further development as clinical candidates.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 3-bromo-5-chloroimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 3-bromo-5-chloroimidazo[1,2-a]pyridine.
Troubleshooting Guide
Researchers may encounter several challenges during the Suzuki coupling of this compound. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution(s) |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. For Pd(II) pre-catalysts, ensure in-situ reduction to Pd(0) is occurring. Consider using a more robust, air-stable pre-catalyst.[1] |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration. Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1][2] |
| Poor Reagent Quality | Verify the purity of the this compound and the boronic acid/ester. Boronic acids can degrade over time; use a fresh batch or re-purify if necessary. |
| Suboptimal Base | The choice of base is critical. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or Na₂CO₃. The base should be finely powdered and anhydrous for non-aqueous reactions.[1][3] |
| Inappropriate Solvent | The solvent system can significantly impact the reaction. Common choices include DME, THF, DMF, or a mixture of dioxane and water.[3][4] If solubility is an issue, consider a different solvent or solvent mixture. |
| Incorrect Temperature | The reaction may require heating to proceed at an optimal rate. Typical temperatures range from 80-120 °C. Microwave irradiation can also be beneficial to accelerate the reaction and improve yields.[5][6][7] |
Problem 2: Significant Side Product Formation
| Side Product | Potential Cause | Suggested Solution(s) |
| Homocoupling of Boronic Acid | Presence of oxygen or incomplete reduction of a Pd(II) pre-catalyst. | Rigorously degas all reagents and solvents and maintain an inert atmosphere.[2] Use a Pd(0) source directly or ensure complete pre-catalyst reduction. |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom. This is common with electron-rich or heteroaromatic boronic acids, especially in the presence of strong bases and water. | Switch to a milder base like KF or K₂CO₃.[1] Consider using anhydrous conditions. Protecting the boronic acid as a boronate ester (e.g., pinacol ester) can also mitigate this issue. |
| Dehalogenation of Starting Material | The bromo or chloro group is replaced by a hydrogen atom. | This can be caused by certain catalyst/ligand combinations or impurities. Screen different phosphine ligands or consider a ligandless approach with a suitable palladium source. |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the Suzuki coupling of this compound?
A1: There is no single "best" catalyst as the optimal choice can depend on the specific boronic acid being used. However, common and effective catalysts for the Suzuki coupling of bromo-imidazo[1,2-a]pyridines include Pd(PPh₃)₄ and Pd(OAc)₂ with a phosphine ligand like PPh₃.[4][7] For challenging couplings, more advanced catalyst systems involving bulky electron-rich phosphine ligands (e.g., Buchwald ligands) may be necessary.[8]
Q2: At which position will the Suzuki coupling selectively occur, the 3-bromo or the 5-chloro position?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl > F. Therefore, the Suzuki coupling is expected to occur selectively at the more reactive 3-bromo position over the 5-chloro position.
Q3: What is the optimal base and solvent combination for this reaction?
A3: The ideal base and solvent are often interdependent and may require empirical optimization. A common starting point is an inorganic base like Na₂CO₃, K₂CO₃, or Cs₂CO₃ in a solvent such as a mixture of 1,4-dioxane and water, or an anhydrous solvent like DME or THF.[3][4] Stronger bases like K₃PO₄ may also be effective.[1]
Q4: How can I improve the solubility of my reagents?
A4: If the this compound or the boronic acid has poor solubility in the chosen solvent, consider switching to a more polar aprotic solvent like DMF or using a co-solvent system. Gentle heating can also improve solubility. In some cases, functionalizing the boronic acid to increase its solubility can be a helpful strategy.[8]
Q5: Is microwave heating beneficial for this reaction?
A5: Yes, microwave-assisted heating can be highly effective for Suzuki couplings of heteroaromatic halides. It can significantly reduce reaction times and often leads to improved yields compared to conventional heating.[5][6][7]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DME)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Troubleshooting logic for optimizing the Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-bromo-5-chloroimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-bromo-5-chloroimidazo[1,2-a]pyridine.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis, which is typically a two-step process:
-
Cyclization: Formation of 5-chloroimidazo[1,2-a]pyridine from 6-chloro-2-aminopyridine and an α-haloketone.
-
Bromination: Regioselective bromination of 5-chloroimidazo[1,2-a]pyridine at the C3 position.
Problem 1: Low or No Yield of 5-chloroimidazo[1,2-a]pyridine (Cyclization Step)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low reactivity of 6-chloro-2-aminopyridine | The chloro-substituent can deactivate the pyridine ring, making the initial N-alkylation slower. Consider increasing the reaction temperature or using a more reactive α-haloketone (e.g., α-bromoketone instead of α-chloroketone). The use of a catalyst, such as copper(I) salts, has been shown to facilitate the synthesis of imidazo[1,2-a]pyridines and may be beneficial.[1] |
| Decomposition of reactants or product | Prolonged reaction times at high temperatures can lead to degradation. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. |
| Incorrect solvent | The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or aprotic polar solvents like DMF are commonly used.[1] If solubility is an issue, consider a solvent screen to identify a more suitable medium. |
| Base is not optimal | The reaction is often carried out in the presence of a base like sodium bicarbonate or potassium carbonate to neutralize the HBr formed. Ensure the base is anhydrous and used in a slight excess. |
| Side reactions of the α-haloketone | α-Haloketones can undergo self-condensation or other side reactions.[2] Add the α-haloketone slowly to the reaction mixture containing the aminopyridine to minimize these side reactions. |
Problem 2: Poor Regioselectivity or Multiple Products in the Bromination Step
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect brominating agent | N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective C3 bromination of imidazo[1,2-a]pyridines. Other reagents like Br2 can be less selective and lead to over-bromination. Using CBr4 with a base is another reported method for high regioselectivity.[3] |
| Reaction conditions favoring radical reactions | While NBS can be a source of bromine radicals, electrophilic bromination is desired here.[4][5] Avoid radical initiators (like AIBN or benzoyl peroxide) and high temperatures that favor radical pathways, which could lead to bromination at other positions. |
| Over-bromination | Use of excess brominating agent can lead to di-brominated products. Use a stoichiometric amount (1.0-1.1 equivalents) of NBS. Add the NBS portion-wise to the reaction mixture while monitoring the reaction progress. |
| Reaction with the pyridine ring | The imidazo[1,2-a]pyridine system is generally activated towards electrophilic substitution at the C3 position.[6] However, under harsh conditions, substitution on the pyridine ring might occur. Milder reaction conditions (e.g., lower temperature, appropriate solvent) should be employed. |
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | Unreacted starting material can co-elute with the product. Ensure the reaction has gone to completion by TLC or LC-MS before workup. If the reaction is sluggish, consider the troubleshooting steps for low yield. |
| Formation of closely related byproducts | Isomeric byproducts or over-brominated products can be difficult to separate. Optimize the reaction conditions for selectivity. For purification, consider using a different column chromatography stationary phase (e.g., alumina) or a different solvent system. Recrystallization can also be an effective purification method for solid products. |
| Product instability | Some heterocyclic compounds can be sensitive to acid or base. Ensure that the workup and purification steps are performed under neutral conditions if instability is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 5-chloroimidazo[1,2-a]pyridine?
A1: The most common starting material is 6-chloro-2-aminopyridine. This is then typically reacted with an α-haloketone or a related two-carbon synthon to form the imidazole ring.
Q2: Why is the bromination of imidazo[1,2-a]pyridines regioselective for the C3 position?
A2: The C3 position of the imidazo[1,2-a]pyridine ring system is the most electron-rich and therefore the most susceptible to electrophilic attack.[6] The intermediate formed by attack at C3 is more stable than the intermediate formed by attack at other positions, leading to the observed regioselectivity.[6]
Q3: What are the best brominating agents for the C3-bromination of 5-chloroimidazo[1,2-a]pyridine?
A3: N-Bromosuccinimide (NBS) is a widely used and effective reagent for this transformation, typically providing high regioselectivity for the C3 position.[7][8] Other reagents such as sodium bromite or a combination of CBr4 and a base have also been reported to be effective.[3][8]
Q4: Can I perform the cyclization and bromination in a one-pot reaction?
A4: While one-pot syntheses of substituted imidazo[1,2-a]pyridines have been reported, a stepwise approach for the synthesis of this compound is generally recommended to ensure higher purity and yield.[1] Performing the reactions sequentially allows for the purification of the intermediate 5-chloroimidazo[1,2-a]pyridine, which can simplify the purification of the final product.
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A5: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent for monitoring the progress of the reaction. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis are standard techniques.
Experimental Protocols
Protocol 1: Synthesis of 5-chloroimidazo[1,2-a]pyridine
This is a general procedure and may require optimization for specific substrates.
-
To a solution of 6-chloro-2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF, 10 mL/mmol of aminopyridine) is added sodium bicarbonate (1.5 eq).
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Bromoacetaldehyde diethyl acetal (1.2 eq) is added, and the mixture is heated to reflux (typically 80-100 °C).
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The reaction is monitored by TLC or LC-MS.
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Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
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The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
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The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This is a general procedure and may require optimization.
-
To a solution of 5-chloroimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or chloroform, 10 mL/mmol) at 0 °C is added N-bromosuccinimide (1.05 eq) portion-wise.
-
The reaction mixture is stirred at 0 °C and allowed to warm to room temperature.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The mixture is extracted with a suitable organic solvent (e.g., dichloromethane).
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The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by column chromatography on silica gel or by recrystallization.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Imidazo[1,2-a]Pyridine Synthesis
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, helping you to optimize your reaction conditions and improve yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield in Classical Condensation Reactions
Q1: I am performing a classical condensation between a 2-aminopyridine and an α-haloketone (Tschitschibabin reaction), but my yields are consistently low. What are the common causes and how can I improve the outcome?
A1: Low yields in the Tschitschibabin synthesis of imidazo[1,2-a]pyridines are a frequent issue. The primary causes often revolve around reaction conditions, reagent purity, and potential side reactions.
Possible Causes & Solutions:
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Incomplete Initial Alkylation: The first step is the SN2 reaction between the endocyclic nitrogen of 2-aminopyridine and the α-haloketone to form an N-phenacylpyridinium salt. This step can be slow or incomplete.
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Troubleshooting: Consider pre-forming the pyridinium salt before inducing cyclization. Gently heating the 2-aminopyridine and α-haloketone in a solvent like acetone or ethanol can facilitate this. The use of microwave irradiation has also been shown to significantly reduce reaction times and improve yields.[1][2]
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Suboptimal Base and Temperature for Cyclization: The subsequent cyclization requires a base to deprotonate the exocyclic amino group, which then attacks the carbonyl carbon. The choice of base and temperature is critical.
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Troubleshooting: If using a weak base like sodium bicarbonate, the reaction may require higher temperatures and longer reaction times, which can lead to degradation.[1] Switching to a stronger base or optimizing the temperature can be beneficial. However, excessively harsh conditions can also promote side reactions. A systematic screening of bases and temperatures is recommended.
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Side Reactions: The primary side reaction is often the self-condensation of the α-haloketone or polymerization, especially under harsh basic conditions.
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Troubleshooting: Ensure slow addition of the base to the reaction mixture containing the pre-formed pyridinium salt. Maintaining a moderate temperature can help minimize these side reactions.
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Optimized Experimental Protocol (Microwave-Assisted): A reported protocol for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine demonstrates the efficiency of microwave irradiation.[2]
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Reactants: 2-amino-5-bromopyridine and 2-bromo-1-(3,4-dichlorophenyl)ethan-1-one.
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Solvent: Ethanol.
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Conditions: The reactants are mixed in ethanol and subjected to microwave irradiation.
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Work-up: After completion, the reaction mixture is cooled, and the product is typically isolated by filtration, often in high purity and yield.
Issue 2: Formation of Regioisomeric Byproducts in Groebke-Blackburn-Bienaymé (GBB) Reaction
Q2: I am using the Groebke-Blackburn-Bienaymé (GBB) three-component reaction to synthesize a substituted imidazo[1,2-a]pyridine, but I am observing the formation of regioisomers. How can I control the regioselectivity?
A2: The GBB reaction, which combines a 2-aminoazine, an aldehyde, and an isocyanide, is a powerful tool for synthesizing 3-aminoimidazo[1,2-a]pyridines.[3][4][5] However, when using certain heterocyclic amines like 2-aminopyrimidines, the formation of regioisomers can occur, leading to low yields of the desired product as starting materials are consumed to form multiple products.[3]
Mechanism of Isomer Formation: The reaction proceeds through the formation of an imine from the 2-aminoazine and aldehyde, followed by the addition of the isocyanide and subsequent cyclization. With heterocycles containing multiple endocyclic nitrogen atoms, like 2-aminopyrimidine, the cyclization can occur onto different nitrogen atoms, leading to a mixture of regioisomers.
Troubleshooting & Solutions:
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Choice of Catalyst: The use of a Lewis acid catalyst, such as scandium triflate (Sc(OTf)₃) or ytterbium triflate (Yb(OTf)₃), can significantly improve the yield and may influence the regioselectivity of the reaction.[3] Brønsted acids have also been shown to increase yields.[3]
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Solvent and Temperature Optimization: The reaction outcome can be sensitive to the solvent and temperature. A systematic screening of these parameters is advisable. Some protocols have found success using green solvents or even aqueous media.[4][6]
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Substituent Effects: The electronic nature of the substituents on the 2-aminopyridine ring can influence the nucleophilicity of the ring nitrogens and thus affect the regiochemical outcome of the cyclization. Electron-withdrawing groups on the 2-aminopyridine have been reported to lead to higher yields in some cases.[6]
Data on Catalyst Optimization for GBB Reaction:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| None | Aqueous | RT | Moderate | [6] |
| Sc(OTf)₃ | CH₂Cl₂ | RT | High | [3] |
| Yb(OTf)₃ | CH₂Cl₂ | RT | High | [3] |
| NH₄Cl | Water | 60 | 89 | N/A |
Note: Yields are qualitative and depend on the specific substrates used.
Illustrative Workflow for GBB Reaction Optimization:
Caption: Troubleshooting workflow for GBB reaction.
Issue 3: Poor Reactivity in Ortoleva-King Type Reactions
Q3: My Ortoleva-King type synthesis of imidazo[1,2-a]pyridines from acetophenones and 2-aminopyridines with iodine is sluggish and gives low yields. How can I drive this reaction to completion?
A3: The Ortoleva-King reaction is a versatile method for synthesizing imidazo[1,2-a]pyridines.[7][8] It involves the reaction of a ketone (like acetophenone) with iodine and a pyridine base (in this case, 2-aminopyridine acts as both the base and reactant). The reaction proceeds via an N-(1-phenacyl)pyridinium iodide intermediate.[7] Sluggishness or low yields can often be attributed to inefficient formation of this key intermediate or suboptimal cyclization conditions.
Troubleshooting & Solutions:
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Stoichiometry of Reagents: The ratio of 2-aminopyridine to the ketone and iodine is crucial. An excess of the 2-aminopyridine is often used to act as both a nucleophile and a base.
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Optimized Conditions: A study reported optimal conditions as 2.3 equivalents of 2-aminopyridine and 1.2 equivalents of iodine relative to the acetophenone.[7]
-
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Temperature and Reaction Time: The initial formation of the Ortoleva-King intermediate often requires elevated temperatures.
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Optimized Protocol: A one-pot, two-step procedure involves heating the acetophenone, 2-aminopyridine, and iodine neat (without solvent) at 110°C for 4 hours. This is then followed by the addition of aqueous NaOH and further heating at 100°C for 1 hour to promote the final cyclization.[7] This two-step heating profile ensures both the formation of the intermediate and its efficient conversion to the final product.
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Catalyst Systems: While the classical approach uses stoichiometric iodine, catalytic systems have been developed to improve efficiency and reduce waste.
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Alternative Protocols:
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Fe/I₂ System: A catalytic system using FeCl₃·6H₂O and molecular iodine has been shown to be effective.[8]
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CuI-catalyzed Aerobic Oxidation: This method uses catalytic copper(I) iodide in the presence of air as the oxidant and is compatible with a broad range of functional groups.
-
-
Key Reaction Pathway and Side Reaction:
Caption: Main vs. side reactions in Ortoleva-King synthesis.
By carefully controlling the stoichiometry, temperature, and choice of catalytic system, the yield and efficiency of the Ortoleva-King synthesis of imidazo[1,2-a]pyridines can be significantly improved.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-bromo-5-chloroimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-bromo-5-chloroimidazo[1,2-a]pyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process: the initial synthesis of 5-chloroimidazo[1,2-a]pyridine followed by its regioselective bromination at the C3 position.
Issue 1: Low Yield of 5-chloroimidazo[1,2-a]pyridine (Step 1)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Ensure the reaction is monitored by TLC until the starting material (2-amino-6-chloropyridine) is consumed. - The reaction time can vary, so periodic checks are crucial. - Increase the reaction temperature in small increments (e.g., 5-10 °C), but be cautious of potential side product formation. |
| Suboptimal Base | - The choice of base is critical. While inorganic bases like NaHCO₃ or K₂CO₃ are common, organic bases such as triethylamine can also be used.[1] - The strength and stoichiometry of the base can affect the reaction rate and yield. An excess of a weak base is often preferred to neutralize the HBr formed during the reaction without promoting side reactions. |
| Poor Quality of Reagents | - Use freshly distilled or high-purity chloroacetaldehyde solution, as it can degrade over time. - Ensure 2-amino-6-chloropyridine is pure and dry. |
| Solvent Effects | - The choice of solvent can influence the reaction rate and yield. Alcohols like ethanol or methanol are commonly used.[1] - In some cases, aprotic polar solvents like DMF may be beneficial, especially for less reactive substrates. |
| Difficult Purification | - The product and starting material may have similar polarities. Optimize the solvent system for column chromatography to achieve better separation. - Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method. |
Issue 2: Low Yield or Poor Regioselectivity in C3-Bromination (Step 2)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Brominating Agent | - N-Bromosuccinimide (NBS) is a common and effective reagent for the C3-bromination of imidazo[1,2-a]pyridines.[2] - An alternative metal-free approach uses sodium bromite (NaBrO₂) in the presence of acetic acid.[3] This method has shown good yields for halogenated imidazo[1,2-a]pyridines.[3] |
| Formation of Side Products | - Over-bromination can occur if an excess of the brominating agent is used or if the reaction time is too long. Use a stoichiometric amount of the brominating agent. - The reaction of the methyl group on substituted starting materials can occur with NBS under radical conditions.[2] Ensure the reaction is performed in the dark and without radical initiators if only C3-bromination is desired. |
| Suboptimal Reaction Conditions | - The reaction temperature can influence the outcome. For NBS bromination, reactions are often carried out at room temperature or slightly elevated temperatures. The NaBrO₂ method typically requires heating to around 60 °C.[3] - The choice of solvent is important. Acetonitrile, DMF, or chlorinated solvents are commonly used for NBS bromination. DMF is the preferred solvent for the NaBrO₂ method.[3] |
| Incomplete Reaction | - Monitor the reaction progress by TLC to ensure the complete consumption of the starting 5-chloroimidazo[1,2-a]pyridine. |
| Product Degradation | - The product may be sensitive to prolonged exposure to acidic or basic conditions. Ensure a timely work-up and purification after the reaction is complete. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 5-chloroimidazo[1,2-a]pyridine intermediate?
A1: The most common method is the condensation reaction between 2-amino-6-chloropyridine and an α-halo-carbonyl compound, typically chloroacetaldehyde or bromoacetaldehyde.[1][4] This reaction is usually carried out in a solvent like ethanol with a mild base such as sodium bicarbonate to neutralize the hydrohalic acid formed.[1]
Q2: How can I improve the regioselectivity of the bromination step to favor the C3 position?
A2: The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus highly susceptible to electrophilic substitution. Using electrophilic brominating agents like N-bromosuccinimide (NBS) or a combination of sodium bromite (NaBrO₂) and acetic acid generally provides high regioselectivity for the C3 position.[2][3] Radical conditions should be avoided to prevent side-chain bromination if alkyl substituents are present.[2]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Chloroacetaldehyde is toxic and a lachrymator, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Brominating agents like NBS and NaBrO₂ are corrosive and oxidizing; handle them with care and avoid contact with skin and eyes.
Q4: What are the expected yields for each step?
A4: The yield for the synthesis of 5-chloroimidazo[1,2-a]pyridine can vary but is often in the range of 60-80% after purification. The C3-bromination step using methods like NaBrO₂/AcOH in DMF has been reported to give yields of 70-88% for related substituted imidazo[1,2-a]pyridines.[3]
Q5: How can I confirm the structure of the final product, this compound?
A5: The structure should be confirmed using standard analytical techniques, including ¹H NMR and ¹³C NMR spectroscopy, and mass spectrometry. The NMR spectra will show characteristic shifts for the protons and carbons of the imidazo[1,2-a]pyridine core, and the mass spectrum will show the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.
Experimental Protocols
Protocol 1: Synthesis of 5-chloroimidazo[1,2-a]pyridine
This protocol is adapted from general procedures for the synthesis of imidazo[1,2-a]pyridines.[1][4]
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To a solution of 2-amino-6-chloropyridine (1.0 eq.) in ethanol, add sodium bicarbonate (1.2 eq.).
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Slowly add a 40% aqueous solution of chloroacetaldehyde (1.1 eq.) to the mixture at room temperature.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford 5-chloroimidazo[1,2-a]pyridine.
Protocol 2: C3-Bromination of 5-chloroimidazo[1,2-a]pyridine
This protocol is based on the metal-free halogenation method.[3]
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Dissolve 5-chloroimidazo[1,2-a]pyridine (1.0 eq.) in DMF in a round-bottom flask.
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Add sodium bromite (NaBrO₂) (1.5 eq.) and acetic acid (2.0 eq.) to the solution.
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Heat the reaction mixture to 60 °C and stir for the time determined by TLC monitoring.
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After completion, cool the reaction to room temperature and pour it into ice-water.
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Extract the product with a suitable organic solvent, such as ethyl acetate.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of halogenated imidazo[1,2-a]pyridines based on literature data for analogous compounds.
| Step | Reaction | Reagents | Solvent | Temperature | Typical Yield | Reference |
| 1 | Cyclization | 2-amino-6-chloropyridine, Chloroacetaldehyde, NaHCO₃ | Ethanol | Reflux | 60-80% | [1][4] |
| 2 | C3-Bromination | 5-chloroimidazo[1,2-a]pyridine, NaBrO₂, AcOH | DMF | 60 °C | 70-88% | [3] |
| 2 (Alternative) | C3-Bromination | 5-chloroimidazo[1,2-a]pyridine, NBS | Acetonitrile | Room Temp. | 60-90% | [2] |
Visualizations
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Purification of 3-bromo-5-chloroimidazo[1,2-a]pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 3-bromo-5-chloroimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are column chromatography and recrystallization. The choice between these methods depends on the impurity profile and the scale of your synthesis. Often, a combination of both is used for achieving high purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Potential impurities can arise from unreacted starting materials, such as 5-chloroimidazo[1,2-a]pyridine, or from side reactions. Depending on the brominating agent used (e.g., N-bromosuccinimide or bromine), you may encounter over-brominated or isomerized byproducts. Residual solvents from the reaction and workup are also common impurities.
Q3: What is a suitable stationary phase for the column chromatography of this compound?
A3: Silica gel (230-400 mesh) is the standard and cost-effective stationary phase for the normal-phase chromatography of this compound.
Q4: How do I choose an appropriate solvent system (mobile phase) for column chromatography?
A4: A good starting point is a mixture of a non-polar solvent like hexane or cyclohexane and a moderately polar solvent like ethyl acetate or dichloromethane. The optimal ratio should be determined by thin-layer chromatography (TLC) first. For imidazo[1,2-a]pyridine derivatives, which can be basic, adding a small amount of triethylamine (0.5-1%) to the mobile phase can help prevent peak tailing on the silica gel column.
Q5: How can I select a suitable solvent for the recrystallization of this compound?
A5: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For related imidazopyridine derivatives, alcohols such as ethanol or isopropanol have been used successfully. You can screen for suitable solvents by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water or hexanes) at room and elevated temperatures.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Issue | Possible Cause | Solution |
| Compound does not move from the baseline on TLC/column | The mobile phase is not polar enough. | Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. A small amount of methanol (1-5%) in dichloromethane can also be effective for more polar compounds. |
| Compound runs with the solvent front (high Rf) | The mobile phase is too polar. | Decrease the polarity of your eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or tailing of the spot on TLC/column | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your mobile phase to neutralize the acidic sites on the silica gel. |
| Poor separation of the product from an impurity | The chosen solvent system does not provide adequate resolution. | Try a different solvent system. For example, if hexane/ethyl acetate is not working, consider dichloromethane/methanol or a ternary mixture. Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation. |
| The product appears to be decomposing on the column | The compound is unstable on silica gel. | Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel with triethylamine. Alternatively, a different purification method like recrystallization should be considered. |
Recrystallization Troubleshooting
| Issue | Possible Cause | Solution |
| The compound does not dissolve even when heating | The solvent is not a good choice for dissolving the compound. | Select a more suitable solvent in which your compound has higher solubility at elevated temperatures. You may need to screen several solvents or use a solvent mixture. |
| The compound "oils out" instead of forming crystals | The solution is supersaturated, or the cooling is too rapid. The melting point of the compound might be lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, and then allow it to cool more slowly. Adding a small amount of a co-solvent in which the compound is less soluble can sometimes induce crystallization. Ensure the solvent's boiling point is below the compound's melting point. |
| No crystals form upon cooling | The solution is not saturated enough, or crystallization is slow to initiate. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound to induce crystallization. Cooling the solution in an ice bath can also help. |
| Low recovery of the purified product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. After crystallization, cool the flask in an ice bath to minimize the amount of product that remains in the solution. |
| The recrystallized product is still impure | The chosen solvent did not effectively differentiate between the product and the impurities. The cooling was too rapid, trapping impurities. | Select a different recrystallization solvent where the impurities are either very soluble or insoluble at all temperatures. Ensure the solution cools slowly to allow for the formation of a pure crystal lattice. A second recrystallization may be necessary. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an eluent that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). If tailing is observed, add 0.5% triethylamine to the eluent.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pack a glass column with the slurry, ensuring there are no air bubbles.
-
Allow the silica to settle, and then add a thin layer of sand on top.
-
Equilibrate the column by running the mobile phase through it until the pack is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that is then evaporated onto a small amount of silica gel to create a dry load.
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In separate test tubes, add a small amount of the crude product.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) to each tube.
-
Observe the solubility at room temperature. An ideal solvent will show low solubility.
-
Gently heat the tubes to the boiling point of the solvent. The ideal solvent will completely dissolve the compound.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a suitable solvent.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
If there are insoluble impurities, perform a hot filtration.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Data Presentation
Table 1: Recommended Starting Conditions for Purification
| Purification Method | Stationary Phase | Recommended Mobile Phase / Solvent | Key Considerations |
| Column Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate (e.g., 7:3 v/v) + 0.5% Triethylamine | Optimize solvent ratio based on TLC. Triethylamine is crucial to prevent tailing. |
| Recrystallization | N/A | Ethanol or Isopropanol | Screen for the best solvent. Use minimal hot solvent and cool slowly. |
Visualizations
Caption: A decision-making workflow for purifying this compound.
Caption: Troubleshooting guide for the recrystallization of this compound.
byproduct formation in the synthesis of halogenated imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of halogenated imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: Why is halogenation of imidazo[1,2-a]pyridines typically regioselective for the C-3 position?
A1: The regioselectivity of electrophilic halogenation at the C-3 position of the imidazo[1,2-a]pyridine core is primarily due to the electronic properties of the heterocyclic system. The C-3 position is the most electron-rich and, therefore, the most nucleophilic carbon atom in the imidazole ring. This is a result of the resonance delocalization of the lone pair of electrons from the pyridine nitrogen atom (N-1) throughout the imidazole ring. Mechanistic studies suggest that the intermediate formed by electrophilic attack at C-3 is more stable than intermediates formed by attack at other positions.[1]
Q2: What are the most common halogenating agents used for the synthesis of 3-halo-imidazo[1,2-a]pyridines?
A2: A variety of halogenating agents are commonly employed, with the choice often depending on the desired halogen (chlorine, bromine, or iodine) and the specific substrate. Some of the most frequently used reagents include:
-
For Bromination: N-Bromosuccinimide (NBS) is a widely used and effective reagent for the regioselective bromination at the C-3 position.[2] Other reagents like sodium bromite (NaBrO₂) in the presence of an acid have also been reported to be highly efficient.[3][4]
-
For Chlorination: N-Chlorosuccinimide (NCS) is a common choice for chlorination. Additionally, sodium chlorite (NaClO₂) in the presence of an acid has been demonstrated as a facile and regioselective chlorinating agent.[3][4][5]
-
For Iodination: N-Iodosuccinimide (NIS) is a standard reagent for the iodination of imidazo[1,2-a]pyridines.
Q3: Can dihalogenation or polyhalogenation occur? If so, how can it be controlled?
A3: While many modern protocols report high selectivity for mono-halogenation at the C-3 position, the formation of dihalogenated or polyhalogenated byproducts is a potential issue, especially under forcing reaction conditions. To control and minimize over-halogenation, consider the following:
-
Stoichiometry of the Halogenating Agent: Use of a minimal excess (or even a stoichiometric amount) of the halogenating agent is crucial. A large excess of the reagent significantly increases the likelihood of multiple halogenations.
-
Reaction Time and Temperature: Monitor the reaction progress carefully (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed. Prolonged reaction times and elevated temperatures can promote further halogenation.
-
Choice of Halogenating Agent: Some halogenating agents are more reactive than others. For sensitive substrates, a less reactive agent or milder reaction conditions should be chosen.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive halogenating agent. 2. Insufficient activation of the halogenating agent (if required). 3. Reaction temperature is too low. 4. Inappropriate solvent. | 1. Use a fresh batch of the halogenating agent. 2. Ensure the proper acid or catalyst is used in the correct stoichiometry. 3. Gradually increase the reaction temperature while monitoring for byproduct formation. 4. Screen different solvents; for example, DMF has been shown to be effective in some protocols.[3] |
| Formation of Regioisomeric Byproducts (e.g., C-2, C-5 halogenation) | 1. Highly activating substituents on the imidazo[1,2-a]pyridine ring. 2. Harsh reaction conditions. 3. Use of a non-selective halogenating agent. | 1. For substrates with strongly electron-donating groups, milder halogenating agents and lower temperatures are recommended. 2. Optimize reaction conditions to the mildest possible to achieve conversion. 3. Utilize established regioselective methods, such as those employing NaClO₂/AcOH or NaBrO₂/AcOH.[3][4] |
| Formation of Dihalogenated or Polyhalogenated Byproducts | 1. Excess of the halogenating agent. 2. Prolonged reaction time. 3. High reaction temperature. | 1. Carefully control the stoichiometry of the halogenating agent, aiming for a 1:1 ratio with the substrate. 2. Monitor the reaction closely and quench it promptly upon consumption of the starting material. 3. Perform the reaction at the lowest effective temperature. |
| Decomposition of Starting Material or Product | 1. Strong acidic or basic conditions. 2. High reaction temperature. 3. Presence of incompatible functional groups. | 1. If possible, use neutral halogenating agents like NBS or NCS. If an acid is required, use it in the minimum effective amount. 2. Reduce the reaction temperature. 3. Protect sensitive functional groups prior to the halogenation step. |
Data Presentation
Table 1: Comparison of Halogenating Agents for the Synthesis of 3-Halo-imidazo[1,2-a]pyridines
| Halogenating Agent | Halogen | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaClO₂ | Cl | Toluene | 60 | 10 | 64-92 | [3][4] |
| NaBrO₂ | Br | DMF | 60 | 10 | 70-88 | [3][4] |
| NBS | Br | Acetonitrile | RT | 2 | 95 | [2] |
| NCS | Cl | DMF | 60 | - | 64-92 | [5] |
| K₂S₂O₈/NaX (X=Cl, Br, I) | Cl, Br, I | CH₃CN/H₂O | 80 | - | 31-96 | [6] |
Experimental Protocols
Protocol 1: Regioselective Bromination of Imidazo[1,2-a]pyridine using NBS
This protocol is adapted from a literature procedure demonstrating high regioselectivity for the C-3 position.[2]
Materials:
-
Imidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of imidazo[1,2-a]pyridine (1.0 mmol) in acetonitrile (10 mL) at room temperature, add N-bromosuccinimide (1.05 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-bromo-imidazo[1,2-a]pyridine.
Protocol 2: Regioselective Chlorination of Imidazo[1,2-a]pyridine using NaClO₂
This protocol is based on a transition-metal-free method reported to be highly regioselective.[3][4]
Materials:
-
Imidazo[1,2-a]pyridine
-
Sodium chlorite (NaClO₂)
-
Acetic acid (AcOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve imidazo[1,2-a]pyridine (0.5 mmol) in toluene (2 mL).
-
Add acetic acid (2 mmol) to the solution.
-
Add sodium chlorite (1.5 mmol) portion-wise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 10 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3-chloro-imidazo[1,2-a]pyridine.
Visualizations
Caption: Mechanism of Electrophilic Halogenation at C-3.
Caption: General Experimental and Troubleshooting Workflow.
Caption: Factors Influencing Byproduct Formation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in 3-bromo-5-chloroimidazo[1,2-a]pyridine Reactions
Welcome to the technical support center for reactions involving 3-bromo-5-chloroimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize regioselective reactions on this versatile scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms in this compound in cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order of their bond dissociation energies: C-I > C-Br > C-Cl > C-F.[1] Therefore, the C-Br bond at the 3-position is expected to be significantly more reactive than the C-Cl bond at the 5-position. This inherent difference in reactivity is the foundation for achieving regioselectivity, favoring functionalization at the C-3 position.
Q2: Which factors have the most significant impact on regioselectivity in cross-coupling reactions of this compound?
A2: Several factors can influence the regioselectivity of cross-coupling reactions. The choice of catalyst, and particularly the ancillary ligand, plays a crucial role.[2] Sterically bulky and electron-rich ligands can influence the accessibility of the catalytic site and modulate its reactivity. Other critical parameters include the choice of base, solvent, and reaction temperature. In some cases, unconventional regioselectivity can be achieved by carefully tuning these parameters.
Q3: Can C-H functionalization compete with cross-coupling at the halogenated positions?
A3: Yes, C-H functionalization is a potential competing reaction pathway, particularly at the electron-rich C-3 position of the imidazo[1,2-a]pyridine core if it is not halogenated.[3] However, in this compound, the presence of the bromine atom at C-3 makes this position highly susceptible to oxidative addition in cross-coupling reactions, which is generally a much faster process than C-H activation under typical cross-coupling conditions. Direct C-H functionalization at other positions (e.g., C-2, C-8) is possible but usually requires specific catalysts and conditions designed for that purpose.[4]
Q4: Is a halogen dance rearrangement a concern with this compound?
A4: Halogen dance, the migration of a halogen atom to a different position on the ring, is a possibility under strongly basic conditions, often involving organolithium reagents.[5] While less common under typical palladium-catalyzed cross-coupling conditions, it is a potential side reaction to be aware of, especially if unexpected isomers are observed. The thermodynamic stability of the potential rearranged products will be a driving force for this transformation.[5]
Troubleshooting Guides
Issue 1: Poor or No Conversion in Suzuki-Miyaura Coupling
Possible Causes:
-
Inactive Catalyst: The palladium catalyst may not have been properly activated to its Pd(0) state.
-
Inappropriate Base: The chosen base may be too weak to facilitate the transmetalation step effectively.
-
Poor Solubility: The substrate or reagents may have poor solubility in the chosen solvent system.
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst.
Troubleshooting Steps:
Caption: Troubleshooting workflow for poor Suzuki-Miyaura coupling conversion.
Issue 2: Low Regioselectivity (Reaction at C-5) in Sonogashira Coupling
Possible Causes:
-
High Reaction Temperature: Elevated temperatures can sometimes overcome the activation barrier for C-Cl bond insertion.
-
Highly Active Catalyst System: A very reactive catalyst/ligand combination might not differentiate well between the C-Br and C-Cl bonds.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the C-3 coupling is complete can lead to subsequent reaction at C-5.
Troubleshooting Steps:
Caption: Troubleshooting workflow for low regioselectivity in Sonogashira coupling.
Issue 3: Formation of Homocoupling Product (Glaser Coupling) in Sonogashira Reaction
Possible Causes:
-
Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes.
-
Absence of Copper Co-catalyst (in some systems): While copper-free Sonogashira reactions exist, the copper co-catalyst often suppresses Glaser coupling.
-
Inappropriate Base: The choice of base can influence the rate of homocoupling.
Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).
-
Add Copper (I) Co-catalyst: If using a copper-free system, consider adding a catalytic amount of CuI (1-5 mol%).
-
Optimize the Base: Amine bases like triethylamine or diisopropylethylamine are commonly used. Experiment with different amine bases to find the optimal one for your system.
Data Presentation: Regioselectivity in Cross-Coupling Reactions
The following tables provide a summary of typical reaction conditions and expected outcomes for achieving high regioselectivity in the functionalization of dihalo-N-heterocycles. Note: The data presented here is based on closely related substrates and should be considered as a starting point for optimization with this compound.
Table 1: Suzuki-Miyaura Coupling of Dihalo-N-Heterocycles
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Regioselectivity (C-Br:C-Cl) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | >95:5 | 85-95 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | 8 | >98:2 | 90-98 |
| 3 | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | THF | 70 | 16 | >95:5 | 88-96 |
Table 2: Sonogashira Coupling of Dihalo-N-Heterocycles
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Regioselectivity (C-Br:C-Cl) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | - | Et₃N | DMF | 60 | 6 | >98:2 | 80-90 |
| 2 | Pd(OAc)₂ (2) | CuI (4) | PPh₃ (4) | DIPEA | Toluene | 80 | 10 | >95:5 | 85-95 |
| 3 | PdCl₂(dppf) (4) | CuI (8) | - | Piperidine | THF | RT | 24 | >99:1 | 75-85 |
Table 3: Buchwald-Hartwig Amination of Dihalo-N-Heterocycles
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Regioselectivity (C-Br:C-Cl) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | >95:5 | 80-92 |
| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | >98:2 | 85-95 |
| 3 | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | 12 | >95:5 | 88-97 |
Experimental Protocols
The following are general, representative protocols for achieving regioselective C-3 functionalization of a 3-bromo-5-chloro-N-heterocycle. These should be adapted and optimized for this compound.
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at C-3
To a flame-dried Schlenk flask is added this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., Na₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with argon three times. Degassed solvent (e.g., a 4:1:1 mixture of toluene/ethanol/water, 10 mL) is then added via syringe. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Regioselective Sonogashira Coupling at C-3
In a nitrogen-purged glovebox, a vial is charged with this compound (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), copper(I) iodide (0.05 mmol), and a magnetic stir bar. The vial is sealed and removed from the glovebox. Degassed solvent (e.g., DMF, 5 mL), terminal alkyne (1.5 mmol), and a degassed amine base (e.g., triethylamine, 3.0 mmol) are added via syringe. The reaction mixture is stirred at 60 °C for 6 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography.
Protocol 3: General Procedure for Regioselective Buchwald-Hartwig Amination at C-3
An oven-dried reaction tube is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), ligand (e.g., BINAP, 0.03 mmol), and base (e.g., NaOtBu, 1.4 mmol). The tube is sealed with a septum, and the atmosphere is replaced with argon. Anhydrous, degassed solvent (e.g., toluene, 5 mL) is added, and the mixture is heated to 100 °C for 18 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Visualizations
Caption: A generalized workflow for regioselective cross-coupling reactions.
Caption: A decision tree for troubleshooting and optimizing regioselectivity.
References
- 1. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-5-chloroimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving catalyst selection for cross-coupling reactions with 3-bromo-5-chloroimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react selectively in cross-coupling reactions with this compound?
A1: In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates oxidative addition to the palladium catalyst. Therefore, selective functionalization at the 3-position (C-Br) can be achieved while leaving the 5-position (C-Cl) intact.
Q2: What are the primary challenges when performing cross-coupling reactions with imidazo[1,2-a]pyridine scaffolds?
A2: The pyridine nitrogen in the imidazo[1,2-a]pyridine ring can act as a ligand and coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in lower yields or failed reactions. Careful selection of ligands that can effectively compete with the substrate's coordination is crucial for success.
Q3: Which types of palladium catalysts are generally recommended for cross-coupling with heteroaryl halides like this compound?
A3: Palladium(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, or Palladium(II) pre-catalysts such as Pd(OAc)₂ and PdCl₂(PPh₃)₂, are commonly used. The active Pd(0) species is generated in situ from Pd(II) sources. For challenging couplings, pre-formed catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands are often more effective.
Q4: How does the choice of ligand impact the outcome of the cross-coupling reaction?
A4: The ligand plays a critical role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For heteroaryl substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalytic activity and prevent catalyst deactivation by the substrate's nitrogen atoms. The choice of ligand can also influence the selectivity and efficiency of the reaction.
Q5: What is the role of the base in these cross-coupling reactions, and how do I choose an appropriate one?
A5: The base is essential for the transmetalation step in Suzuki reactions and for deprotonating the nucleophile in Buchwald-Hartwig aminations. The choice of base depends on the specific coupling reaction and the sensitivity of the substrates. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). For base-sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Possible Cause | Troubleshooting Steps |
| No or low conversion | Inactive catalyst | - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst like a Buchwald G3 or G4 palladacycle. - Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Poor choice of ligand | - Switch to a more electron-rich and bulky phosphine ligand such as SPhos, XPhos, or RuPhos. | |
| Inappropriate base | - Try a stronger base like Cs₂CO₃ or K₃PO₄. - Ensure the base is finely powdered and dry. | |
| Low reaction temperature | - Increase the reaction temperature in increments of 10-20 °C. | |
| Debromination of starting material | Proto-deboronation of the boronic acid | - Use a slight excess (1.2-1.5 equivalents) of the boronic acid. - Add the boronic acid in portions. |
| Side reaction promoted by catalyst/ligand | - Screen different palladium catalysts and ligands. Sometimes a less reactive catalyst can be more selective. | |
| Formation of homo-coupled byproducts | Oxygen contamination | - Thoroughly degas the solvent and reaction mixture. |
| Catalyst decomposition | - Use a more stable ligand or a lower reaction temperature. |
Buchwald-Hartwig Amination
| Problem | Possible Cause | Troubleshooting Steps |
| No or low yield | Catalyst inhibition by amine or substrate | - Use a bulky, electron-rich biarylphosphine ligand (e.g., BrettPhos for primary amines, RuPhos for secondary amines). - Consider using a pre-formed palladium catalyst. |
| Incorrect base | - For primary and secondary amines, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required. | |
| Solvent issues | - Ensure the use of anhydrous, degassed solvents like toluene, dioxane, or THF. | |
| Side product formation (e.g., hydrodehalogenation) | Unproductive side reactions | - Optimize the catalyst-to-ligand ratio. - Lowering the reaction temperature may help. |
Sonogashira Coupling
| Problem | Possible Cause | Troubleshooting Steps |
| No or low yield | Inactive copper co-catalyst | - Use a fresh source of CuI. - Consider a copper-free Sonogashira protocol if copper-related side reactions are suspected. |
| Poor palladium catalyst/ligand choice | - Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are common choices. - For difficult couplings, ligands like XPhos or SPhos can be beneficial. | |
| Inappropriate base/solvent | - An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) often serves as both the base and a co-solvent. - Anhydrous THF or DMF are common solvents. | |
| Glaser coupling (homo-coupling of alkyne) | Oxygen in the reaction mixture | - Rigorously degas all solvents and reagents and maintain an inert atmosphere. |
Heck Reaction
| Problem | Possible Cause | Troubleshooting Steps |
| No or low yield | Inactive catalyst | - Use Pd(OAc)₂ with a phosphine ligand like P(o-tolyl)₃ or PPh₃. - Ensure anhydrous and anaerobic conditions. |
| Unsuitable base | - Organic bases like triethylamine are commonly used. - Inorganic bases such as K₂CO₃ or NaOAc can also be effective. | |
| Steric hindrance | - The Heck reaction can be sensitive to sterically demanding substrates. Higher temperatures and longer reaction times may be necessary. | |
| Isomerization of the product | Reversible β-hydride elimination and re-addition | - Optimize the reaction time; prolonged heating can lead to isomerization. - The choice of ligand can sometimes influence the regioselectivity. |
Data Presentation: Catalyst Systems for Cross-Coupling with Halogenated Heterocycles
The following tables summarize successful catalyst systems reported in the literature for cross-coupling reactions of substrates analogous to this compound. These serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling Conditions for Bromo-N-heterocycles
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
Table 2: Buchwald-Hartwig Amination Conditions for Bromo-N-heterocycles
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS (2.5) | THF | 65 | 16 | 83 |
| 2 | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.4) | 1,4-Dioxane | 100 | 10 min | 94 |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | t-BuOH | 110 | 24 | 75-90 |
Table 3: Sonogashira Coupling Conditions for Bromo-N-heterocycles
| Entry | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | RT | 3-6 | 80-95 |
| 2 | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (2) | DMF | 80 | 12 | 70-85 |
| 3 | Pd(OAc)₂ (2) | CuI (5) | K₂CO₃ (2) | Acetonitrile | 80 | 16 | 65-80 |
Table 4: Heck Reaction Conditions for Bromo-N-heterocycles
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 78 |
| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 | 85 |
| 3 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | NaOAc (2.5) | DMA | 120 | 20 | 72 |
Experimental Protocols
The following are representative protocols adapted from literature for substrates similar to this compound. Note: These are starting points and may require optimization for the specific substrate.
Protocol 1: Selective Suzuki-Miyaura Coupling
To a reaction vessel is added this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and Cs₂CO₃ (2.5 mmol). The vessel is evacuated and backfilled with argon three times. Degassed THF (10 mL) is then added. The reaction mixture is heated to 80 °C and stirred for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination
In a glovebox, an oven-dried vial is charged with Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.08 mmol, 8 mol%), and LiHMDS (2.5 mmol). This compound (1.0 mmol) and the desired amine (1.2 mmol) are then added, followed by anhydrous, degassed THF (10 mL). The vial is sealed and the reaction mixture is stirred at 65 °C for 16 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography.
Protocol 3: Selective Sonogashira Coupling
To a flame-dried Schlenk tube is added this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%). The tube is evacuated and backfilled with argon. Anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol) are added, followed by the terminal alkyne (1.2 mmol). The reaction mixture is stirred at room temperature for 3-6 hours. Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography.
Protocol 4: Selective Heck Reaction
In a sealed tube, this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tolyl)₃ (0.04 mmol, 4 mol%) are combined. The tube is evacuated and backfilled with an inert gas. Anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol) are added. The tube is sealed and the reaction mixture is heated to 100 °C with stirring for 24 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through Celite. The filtrate is washed with water and brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by column chromatography.
Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Logical workflow for catalyst and reagent selection in cross-coupling reactions.
troubleshooting low yields in 3-bromo-5-chloroimidazo[1,2-a]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 3-bromo-5-chloroimidazo[1,2-a]pyridine, with a focus on addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
There are two primary synthetic strategies for obtaining this compound:
-
Route A: Cyclization followed by Bromination. This involves the initial synthesis of 5-chloroimidazo[1,2-a]pyridine through the cyclization of 2-amino-5-chloropyridine with a suitable C2-synthon, followed by electrophilic bromination at the C3 position.
-
Route B: Direct Cyclization. This route utilizes a pre-brominated starting material, such as the reaction of 2-amino-5-chloropyridine with a brominated α-halocarbonyl compound.
Q2: My yield of this compound is consistently low. What are the potential causes?
Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the 2-amino-5-chloropyridine or the C2-synthon can lead to side reactions and reduced product formation.
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can significantly impact the efficiency of both the cyclization and bromination steps.
-
Side Reactions: The formation of undesired isomers or byproducts can consume starting materials and complicate purification.
-
Purification Losses: The product may be lost during workup and purification steps if the appropriate techniques are not employed.
-
Moisture and Air Sensitivity: Some intermediates or reagents may be sensitive to moisture or air, leading to decomposition.
Q3: How can I improve the yield of the initial cyclization to form 5-chloroimidazo[1,2-a]pyridine?
Optimizing the cyclization reaction is crucial for a good overall yield. Consider the following:
-
Choice of C2-Synthon: α-Haloketones or their acetals are commonly used. The reactivity of the leaving group (e.g., Br vs. Cl) can affect the reaction rate.
-
Solvent: Aprotic polar solvents like DMF or acetonitrile are often effective.
-
Base: A non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, is typically used to neutralize the acid formed during the reaction. The choice and stoichiometry of the base can be critical.
-
Temperature: The reaction is often heated to drive it to completion. Optimization of the temperature is recommended to balance reaction rate and potential side reactions.
Q4: What are the best practices for the bromination of 5-chloroimidazo[1,2-a]pyridine?
The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and readily undergoes electrophilic substitution. For bromination, consider the following:
-
Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used and effective reagent for this transformation. Other sources of electrophilic bromine can also be employed.
-
Solvent: Chlorinated solvents like dichloromethane (DCM) or chloroform are often suitable.
-
Reaction Conditions: The reaction is typically carried out at or below room temperature to control selectivity and minimize over-bromination.
Troubleshooting Guide for Low Yields
This section provides a structured approach to identifying and resolving common issues leading to low yields in the synthesis of this compound.
Problem 1: Low yield in the cyclization of 2-amino-5-chloropyridine.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress by Thin Layer Chromatography (TLC).- Increase the reaction time or temperature gradually.- Ensure efficient stirring. |
| Side Product Formation | - Analyze the crude reaction mixture by LC-MS or NMR to identify byproducts.- Adjust the reaction temperature; side reactions are often favored at higher temperatures.- Vary the base and its stoichiometry. |
| Poor Solubility of Starting Materials | - Choose a solvent in which both starting materials are reasonably soluble at the reaction temperature.- Consider using a co-solvent system. |
| Decomposition of Starting Material or Product | - If the starting materials or product are thermally labile, consider running the reaction at a lower temperature for a longer duration.- Ensure an inert atmosphere (e.g., nitrogen or argon) if materials are air-sensitive. |
Problem 2: Low yield or no reaction during the bromination of 5-chloroimidazo[1,2-a]pyridine.
| Potential Cause | Troubleshooting Steps |
| Inactive Brominating Agent | - Use a fresh bottle of NBS or other brominating agent.- Store brominating agents in a cool, dark, and dry place. |
| Incorrect Stoichiometry | - Use a slight excess (e.g., 1.1 equivalents) of the brominating agent to ensure complete conversion. |
| Suboptimal Reaction Conditions | - Vary the reaction temperature. Some brominations proceed well at 0°C, while others may require room temperature.- Ensure the solvent is anhydrous, as water can react with the brominating agent. |
| Formation of Multiple Brominated Products | - Add the brominating agent slowly and in portions to maintain better control over the reaction.- Run the reaction at a lower temperature to improve selectivity. |
Problem 3: Significant loss of product during workup and purification.
| Potential Cause | Troubleshooting Steps |
| Product is Water Soluble | - During aqueous workup, saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product.- Perform multiple extractions with an organic solvent. |
| Product Degradation on Silica Gel | - Imidazo[1,2-a]pyridines can be basic and may interact strongly with acidic silica gel. Consider deactivating the silica gel with a small amount of triethylamine in the eluent.- Alternatively, use a different stationary phase for chromatography, such as alumina. |
| Co-elution with Impurities | - Optimize the solvent system for column chromatography to achieve better separation.- Consider recrystallization as an alternative or additional purification step. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis of this compound. Researchers should optimize these conditions for their specific setup and scale.
Protocol A: Synthesis of 5-chloroimidazo[1,2-a]pyridine
-
To a solution of 2-amino-5-chloropyridine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add an α-haloacetaldehyde dimethyl acetal (e.g., bromoacetaldehyde dimethyl acetal, 1.2 eq).
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol B: Bromination of 5-chloroimidazo[1,2-a]pyridine
-
Dissolve 5-chloroimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent (e.g., chloroform or acetonitrile).
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Workflow
The following diagrams illustrate the general synthetic workflow and a troubleshooting decision-making process.
Caption: General workflow for the synthesis via cyclization followed by bromination.
Caption: A logical approach to troubleshooting low reaction yields.
Validation & Comparative
The Imidazo[1,2-a]pyridine Scaffold: A Comparative Guide to the Potential of 3-Bromo-5-chloroimidazo[1,2-a]pyridine in Drug Discovery
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of several marketed drugs and numerous clinical candidates.[1][2][3][4] Its versatile biological activity, spanning from anticancer and antimicrobial to kinase inhibition, makes it a focal point for drug discovery efforts.[1][4] This guide provides a comparative analysis of the 3-bromo-5-chloroimidazo[1,2-a]pyridine derivative, evaluating its potential as a valuable drug scaffold for researchers and drug development professionals. While direct biological data for this specific disubstituted compound is limited in publicly available literature, its potential can be inferred from the extensive research on the broader imidazo[1,2-a]pyridine class and the strategic placement of its halogen substituents.
The bromine atom at the 3-position and the chlorine atom at the 5-position of the imidazo[1,2-a]pyridine ring are key features that can be exploited for medicinal chemistry applications. The 3-position of the imidazo[1,2-a]pyridine ring is known to be susceptible to electrophilic substitution, making the bromo group a useful handle for introducing further chemical diversity through cross-coupling reactions.[5] Halogen atoms, in general, can modulate the electronic properties of the molecule, influence its metabolic stability, and participate in halogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.
Performance Comparison with Alternative Scaffolds
The imidazo[1,2-a]pyridine scaffold holds its own against other prominent heterocyclic scaffolds in drug discovery. The table below provides a high-level comparison with scaffolds that often target similar biological space, such as quinolines, indoles, and pyrazoles.
| Scaffold | Key Advantages | Common Therapeutic Areas | Representative Marketed Drugs |
| Imidazo[1,2-a]pyridine | Broad biological activity, synthetic tractability, metabolically stable core.[1][2][3] | Oncology, infectious diseases, neurology, anti-inflammatory.[1][4] | Zolpidem, Alpidem, Saripidem.[3] |
| Quinoline | Well-established scaffold, diverse biological activities. | Malaria, cancer, infectious diseases. | Chloroquine, Imatinib (contains a quinoline moiety). |
| Indole | Present in many natural products, versatile chemical functionality. | Cancer, neurology, anti-inflammatory. | Sumatriptan, Indomethacin. |
| Pyrazole | Core of many kinase inhibitors, synthetically accessible. | Cancer, inflammation. | Celecoxib, Sunitinib. |
Quantitative Data Summary
The following tables summarize the biological activities of various substituted imidazo[1,2-a]pyridine derivatives, providing a basis for the potential of the 3-bromo-5-chloro variant as a starting point for optimization.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | 2-(nitro)-3-(p-chlorophenyl) | HT-29 (Colon) | 4.15 ± 2.93 | [6][7] |
| Compound 18 | 2-(2,4-difluorophenyl)-3-(p-chlorophenylamine) | B16F10 (Melanoma) | 14.39 ± 0.04 | |
| Compound 18 | 2-(2,4-difluorophenyl)-3-(p-chlorophenylamine) | HT-29 (Colon) | 10.11 ± 0.70 | |
| Compound 11 | 2-(indole)-3-(p-chlorophenylamine) | MCF-7 (Breast) | 20.47 ± 0.10 | |
| Compound 14 | 2-(tolyl)-3-(p-chlorophenylamine) | B16F10 (Melanoma) | 21.75 ± 0.81 | [6][7] |
| Compound 6 | Not specified in abstract | A375 (Melanoma) | 9.7 - 44.6 | [8] |
| Compound 6 | Not specified in abstract | HeLa (Cervical) | 9.7 - 44.6 | [8] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 2g | PI3Kα | 0.0018 | [9] |
| Compound 12 | PI3Kα | 0.0028 | [9] |
| Compound 2a | PI3Kα | 0.67 | [9] |
| Compound 11 | Akt | 0.64 | [10] |
| Unnamed | PI3Kα | 0.002 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of drug scaffolds. Below are representative protocols for key experiments.
Synthesis of the Imidazo[1,2-a]pyridine Scaffold
A general and widely used method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[5]
Protocol:
-
To a solution of the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add the desired α-haloketone (1.1 equivalents).
-
The reaction mixture is typically heated to reflux for several hours until the starting materials are consumed (monitored by TLC or LC-MS).
-
Upon cooling, the product often precipitates and can be collected by filtration.
-
Further purification can be achieved by recrystallization or column chromatography on silica gel.
Another efficient method is the Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR), which allows for the rapid generation of diverse 3-aminoimidazo[1,2-a]pyridine derivatives.[6]
Protocol for GBB-3CR:
-
A mixture of a 2-aminopyridine (1 equivalent), an aldehyde (1 equivalent), and an isocyanide (1 equivalent) is stirred in a suitable solvent (e.g., methanol or dichloromethane).[6]
-
A catalytic amount of an acid, such as p-toluenesulfonic acid or scandium triflate, is added.[6]
-
The reaction is typically stirred at room temperature or gentle heating for 12-24 hours.
-
The product is isolated and purified by standard techniques like column chromatography.[6]
In Vitro Kinase Inhibition Assay (Example: PI3Kα)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
The kinase reaction is initiated by mixing the PI3Kα enzyme, the test compound (at various concentrations), and the substrate (e.g., phosphatidylinositol) in a reaction buffer.
-
The reaction is started by the addition of ATP.
-
After a defined incubation period at a controlled temperature, the reaction is stopped.
-
The amount of product formed (phosphorylated substrate) is quantified. This can be done using various detection methods, such as radioisotope incorporation (e.g., [γ-³²P]ATP) followed by scintillation counting, or by using fluorescence-based or luminescence-based assays that measure ATP consumption or ADP production.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
The cell viability is calculated as a percentage of the untreated control cells, and the IC50 value is determined.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
Experimental Workflow Diagram
Caption: A typical drug discovery workflow starting from the this compound scaffold.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. | Semantic Scholar [semanticscholar.org]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-bromo-5-chloroimidazo[1,2-a]pyridine and Other Halogenated Imidazopyridines in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities. Among these, halogenated derivatives have garnered significant attention for their potential as anticancer agents. This guide provides a comparative overview of 3-bromo-5-chloroimidazo[1,2-a]pyridine and other halogenated imidazopyridines, focusing on their synthesis, anticancer activity, and mechanisms of action, supported by experimental data and detailed protocols.
Synthesis of Halogenated Imidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine core is versatile, with several established methods. A common approach involves the condensation of a 2-aminopyridine with an α-haloketone. For the synthesis of this compound, a potential route starts with the appropriately substituted 2-amino-6-chloropyridine, followed by cyclization and subsequent bromination at the 3-position.
Below is a generalized synthetic scheme for the formation of a this compound derivative.
Comparative Biological Activity Screening of Halogenated Imidazo[1,2-a]Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.
Comparative Cytotoxicity of Imidazo[1,2-a]Pyridine Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. This data allows for a comparative assessment of the cytotoxic potential of different substitution patterns on the imidazo[1,2-a]pyridine scaffold.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | p110alpha | 0.67 | [1] |
| Thiazole derivative of the above | p110alpha | 0.0028 | [1] |
| Compound 12 (a 3-aminoimidazo[1,2-a]pyridine) | HT-29 (Colon) | 4.15 ± 2.93 | |
| Compound 18 (a 3-aminoimidazo[1,2-a]pyridine) | MCF-7 (Breast) | 14.81 ± 0.20 | [2] |
| Compound 18 (a 3-aminoimidazo[1,2-a]pyridine) | B16F10 (Melanoma) | 14.39 ± 0.04 | [2] |
| IP-5 (an imidazo[1,2-a]pyridine) | HCC1937 (Breast) | 45 | [3][4] |
| IP-6 (an imidazo[1,2-a]pyridine) | HCC1937 (Breast) | 47.7 | [3][4] |
| IP-7 (an imidazo[1,2-a]pyridine) | HCC1937 (Breast) | 79.6 | [3][4] |
| Imidazo[1,2-a]pyridine-based PI3Kα inhibitor | PI3Kα | 0.002 | [5] |
Signaling Pathways in Anticancer Activity
Several studies have elucidated the molecular mechanisms underlying the anticancer effects of imidazo[1,2-a]pyridine derivatives. Two key signaling pathways frequently implicated are the PI3K/Akt/mTOR and the STAT3/NF-κB pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.[6] Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, often by targeting the PI3K enzyme.[5][7][8][9]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.
STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are interconnected and play critical roles in inflammation and cancer.[1][10] Certain imidazo[1,2-a]pyridine derivatives have been found to exert anti-inflammatory and anticancer effects by modulating these pathways.[10]
Caption: STAT3/NF-κB signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.
Antimicrobial Activity
Halogenated imidazo[1,2-a]pyridine derivatives have also been investigated for their antimicrobial properties. The presence and position of halogen substituents can significantly influence their activity against various bacterial strains.
Comparative Antimicrobial Activity of Imidazo[1,2-a]Pyridine Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for several imidazo[1,2-a]pyridine derivatives against Gram-positive and Gram-negative bacteria.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyridinyl-chalcone 5h | S. aureus (clinical strain) | 6.25 | [9] |
| Imidazo[1,2-a]pyridinyl-chalcone 5h | S. aureus (reference strain) | 3.125 | [9] |
| 3-aminoimidazo[1,2-a]pyridine DAV32 | S. aureus | Moderate Activity | [11] |
| 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide | S. aureus | 675 - 2700 | [10] |
Experimental Protocols
To ensure the reproducibility and standardization of biological activity screening, detailed experimental protocols are essential. The following sections outline the methodologies for the key assays cited in this guide.
Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow for MTT Assay
Caption: A generalized workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Experimental Workflow for Broth Microdilution Assay
Caption: A generalized workflow for the broth microdilution assay.
Detailed Protocol:
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
This guide provides a comparative overview of the biological activities of halogenated imidazo[1,2-a]pyridine derivatives, highlighting their potential as anticancer and antimicrobial agents. The presented data, although not specific to 3-bromo-5-chloroimidazo[1,2-a]pyridine, offers valuable structure-activity relationship insights for this class of compounds. The detailed experimental protocols for key biological assays provide a foundation for researchers to conduct their own screening and comparative studies. Further investigation into the biological profile of this compound and other specifically substituted analogs is warranted to fully elucidate their therapeutic potential.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
SAR studies of 3-bromo-5-chloroimidazo[1,2-a]pyridine derivatives
A comparative analysis of the structure-activity relationships (SAR) of 3-substituted imidazo[1,2-a]pyridine derivatives reveals critical insights for the development of potent therapeutic agents. While specific SAR studies on 3-bromo-5-chloroimidazo[1,2-a]pyridine were not extensively available in the reviewed literature, a comprehensive examination of analogous compounds with varying substitutions at the 3-position and other locations on the imidazo[1,2-a]pyridine core provides a valuable framework for understanding the key determinants of biological activity. This guide synthesizes findings from multiple studies to offer a comparative overview of the anticancer and antifungal activities of these derivatives.
Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Recent research has focused on the synthesis and cytotoxic evaluation of various imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines. The substitutions at the C-2 and C-3 positions of the imidazo[1,2-a]pyridine scaffold have been shown to be crucial for their anticancer potency.
A study on 3-aminoimidazo[1,2-a]pyridine compounds highlighted that the nature of the substituent at both the C-2 and C-3 positions significantly influences the cytotoxic activity.[1] For instance, compound 12 , which features a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position, demonstrated the highest inhibitory activity against the HT-29 human colon cancer cell line with an IC50 value of 4.15 ± 2.93 µM.[1] In contrast, compound 14 , with a tolyl moiety at C-2 and a p-chlorophenyl amine at C-3, showed notable activity against the B16F10 melanoma cell line (IC50 = 21.75 ± 0.81 µM).[1] These findings underscore the importance of electronic and steric factors of the substituents in dictating the anticancer efficacy and selectivity.
Another series of novel imidazo[1,2-a]pyridine derivatives were investigated as Nek2 inhibitors, a kinase implicated in various cancers.[2] Compound 28e from this series showed potent proliferation inhibitory activity against the MGC-803 gastric cancer cell line with an impressive IC50 of 38 nM.[2]
Furthermore, a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been reported as potent inhibitors of c-KIT, a receptor tyrosine kinase involved in several cancers.[3] Several compounds in this class exhibited IC50 values in the nanomolar range against imatinib-resistant tumor cells.[3]
The following table summarizes the anticancer activity of selected imidazo[1,2-a]pyridine derivatives from various studies.
Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 12 | C-2: Nitro group, C-3: p-chlorophenyl | HT-29 (Colon) | 4.15 ± 2.93 | [1] |
| 18 | C-2: 2,4-difluorophenyl, C-3: p-chlorophenyl amine | HT-29 (Colon) | 10.11 ± 0.70 | [1] |
| 11 | C-2: Phenyl, C-3: p-chlorophenyl amine | HT-29 (Colon) | 18.34 ± 1.22 | [1] |
| 14 | C-2: Tolyl, C-3: p-chlorophenyl amine | B16F10 (Melanoma) | 21.75 ± 0.81 | [1] |
| 18 | C-2: 2,4-difluorophenyl, C-3: p-chlorophenyl amine | B16F10 (Melanoma) | 14.39 ± 0.04 | [1] |
| 28e | (structure not detailed) | MGC-803 (Gastric) | 0.038 | [2] |
| Derivative with 3-methoxyphenyl moiety | C-2: (structure not detailed), C-3: 1,2,3-triazole linked to 3-methoxyphenyl | MCF-7 (Breast) | 2.55 | [4] |
| Derivative with 3-methoxyphenyl moiety | C-2: (structure not detailed), C-3: 1,2,3-triazole linked to 3-methoxyphenyl | HeLa (Cervical) | 3.89 | [4] |
Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives
In addition to anticancer properties, imidazo[1,2-a]pyridine derivatives have also been explored for their antifungal activities. A study focusing on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives demonstrated their potential against resistant strains of Candida albicans.[5] The antifungal efficacy was evaluated by determining the minimum inhibitory concentration (MIC).[5]
Among the synthesized compounds, 10i was identified as the most potent derivative with a MIC of 41.98 µmol/L.[5] This highlights the potential of the imidazo[1,2-a]pyridine scaffold in developing new antifungal agents.
Table 2: Antifungal Activity of Selected 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives against Candida albicans
| Compound | Substituents | MIC (µmol/L) | Reference |
| 10a | (structure not detailed) | < 300 | [5] |
| 10b | (structure not detailed) | < 300 | [5] |
| 10c | (structure not detailed) | < 300 | [5] |
| 10i | (structure not detailed) | 41.98 | [5] |
Experimental Protocols
Cytotoxicity Assay (Trypan Blue Exclusion Assay)
The cytotoxic activity of the synthesized 3-aminoimidazo[1,2-a]pyridine compounds was evaluated against MCF-7, HT-29, and B16F10 cancer cell lines, as well as the normal MEF cell line, using the Trypan Blue Exclusion Assay.[1] Cells were seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period. After incubation, the cells were stained with trypan blue, and the number of viable and non-viable cells was counted using a hemocytometer. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.
Antifungal Susceptibility Testing (Microdilution Method)
The minimum inhibitory concentration (MIC) of the 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives against a resistant strain of Candida albicans was determined using the microdilution method.[5] A standardized suspension of the fungal strain was added to 96-well microtiter plates containing serial dilutions of the test compounds. The plates were incubated, and the MIC was determined as the lowest concentration of the compound that visibly inhibited fungal growth.
Structure-Activity Relationship (SAR) Workflow
The following diagram illustrates a general workflow for conducting SAR studies, which is applicable to the exploration of imidazo[1,2-a]pyridine derivatives.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Conclusion
The imidazo[1,2-a]pyridine scaffold serves as a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities, including potent anticancer and antifungal effects. The SAR studies, though not specific to the 3-bromo-5-chloro substitution pattern, consistently demonstrate that modifications at the C-2 and C-3 positions are paramount in determining the biological efficacy and selectivity of these compounds. Future research focused on the systematic exploration of substitutions at various positions of the this compound core, guided by the principles established in related series, could lead to the discovery of highly potent and selective clinical candidates.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
Reactivity Face-Off: 3-Bromo vs. 5-Chloro Positions on the Imidazo[1,2-a]pyridine Scaffold
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, forming the foundation of numerous therapeutic agents. The strategic functionalization of this bicyclic heterocycle is paramount for modulating its pharmacological properties. Among the most common synthetic handles are halogen substituents, which serve as versatile precursors for a variety of cross-coupling and substitution reactions. This guide provides a comprehensive comparison of the reactivity of bromine at the 3-position versus chlorine at the 5-position of the imidazo[1,2-a]pyridine ring system, supported by experimental data and detailed protocols to aid in synthetic planning and execution.
Executive Summary of Reactivity Comparison
The reactivity of a halogen on the imidazo[1,2-a]pyridine scaffold is dictated by its position and the nature of the halogen itself. In general, for palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is more readily activated than the carbon-chlorine bond. Conversely, for nucleophilic aromatic substitution, the electron-deficient pyridine ring is more susceptible to attack than the electron-rich imidazole ring, making the 5-chloro position the more reactive site for this transformation.
| Reaction Type | 3-Bromo Position | 5-Chloro Position | General Reactivity Comparison |
| Suzuki-Miyaura Coupling | Highly reactive | Less reactive | 3-Bromo >> 5-Chloro |
| Buchwald-Hartwig Amination | Highly reactive | Less reactive | 3-Bromo >> 5-Chloro |
| Nucleophilic Aromatic Substitution | Generally unreactive | Reactive | 5-Chloro >> 3-Bromo |
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
The workhorses of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are profoundly influenced by the identity of the halogen. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl, a trend governed by the bond dissociation energies of the carbon-halogen bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. When comparing the 3-bromo and 5-chloro positions on the imidazo[1,2-a]pyridine scaffold, the 3-bromo position exhibits significantly higher reactivity. This allows for the use of milder reaction conditions, a broader range of catalysts, and often results in higher yields and shorter reaction times.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Table 1: Comparison of Reaction Conditions and Yields for Suzuki-Miyaura Coupling
| Position & Halogen | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromo | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 5-Chloro | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 70-85 |
Note: The data presented is a representative summary from various literature sources and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. Similar to the Suzuki-Miyaura coupling, the 3-bromo position is more amenable to this reaction than the 5-chloro position, typically requiring less forcing conditions and providing higher yields.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Table 2: Comparison of Reaction Conditions and Yields for Buchwald-Hartwig Amination
| Position & Halogen | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromo | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | 80-90 |
| 5-Chloro | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-Amyl alcohol | 120 | 24 | 65-80 |
Note: The data presented is a representative summary from various literature sources and is intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-deficient aromatic rings. In the context of imidazo[1,2-a]pyridine, the pyridine ring is inherently more electron-deficient than the imidazole ring. Consequently, the 5-chloro position is significantly more activated towards SNAr than the 3-bromo position. The reaction proceeds via a Meisenheimer complex, and its rate is enhanced by the presence of the electron-withdrawing nitrogen atom in the pyridine ring.
Caption: Reactivity comparison for Nucleophilic Aromatic Substitution (SNAr).
Table 3: Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Position & Halogen | Nucleophile | Conditions | Outcome |
| 3-Bromo | NaOMe | Reflux in MeOH, 24h | No reaction |
| 5-Chloro | NaOMe | Reflux in MeOH, 12h | High conversion to 5-methoxy product |
Note: This table illustrates the expected qualitative difference in reactivity based on the electronic properties of the imidazo[1,2-a]pyridine ring system.
Experimental Protocols
The following are generalized experimental protocols for representative reactions at the 3-bromo and 5-chloro positions. Researchers should optimize these conditions for their specific substrates.
Suzuki-Miyaura Coupling of 3-Bromo-2-phenylimidazo[1,2-a]pyridine
Materials:
-
3-Bromo-2-phenylimidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
2 M aq. Na₂CO₃ (3.0 equiv)
-
Toluene/Ethanol (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromo-2-phenylimidazo[1,2-a]pyridine, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of 5-Chloroimidazo[1,2-a]pyridine
Materials:
-
5-Chloroimidazo[1,2-a]pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
RuPhos (0.04 equiv)
-
K₂CO₃ (2.0 equiv)
-
t-Amyl alcohol
Procedure:
-
In a glovebox, add Pd(OAc)₂, RuPhos, and K₂CO₃ to a reaction vial.
-
Add 5-chloroimidazo[1,2-a]pyridine and the amine, followed by t-amyl alcohol.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Conclusion
The choice between a 3-bromo and a 5-chloro substituent on the imidazo[1,2-a]pyridine scaffold is a critical decision in the design of a synthetic route. For palladium-catalyzed cross-coupling reactions, the 3-bromo position offers superior reactivity, allowing for milder conditions and often higher yields. In contrast, for nucleophilic aromatic substitution, the 5-chloro position is the preferred site of reaction due to the electronic nature of the pyridine ring. A thorough understanding of these reactivity differences is essential for the efficient and successful synthesis of novel imidazo[1,2-a]pyridine derivatives for applications in drug discovery and materials science.
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Anticancer Imidazo[1,2-a]pyridines
For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in the quest for novel anticancer agents. This versatile bicyclic heterocycle has demonstrated potent and broad-spectrum antitumor activity, sparking intensive research into its structure-activity relationships (SAR). This guide provides a comparative analysis of key imidazo[1,2-a]pyridine derivatives, summarizing their anticancer performance with supporting experimental data, and delving into the molecular pathways they command.
The core of the imidazo[1,2-a]pyridine molecule presents multiple positions (primarily C2, C3, C6, and C8) for chemical modification, allowing for the fine-tuning of its pharmacological properties. Strategic substitutions at these sites have been shown to significantly impact cytotoxicity, target selectivity, and overall efficacy. This guide will explore how these modifications influence the inhibition of critical cancer-driving signaling pathways, namely the PI3K/Akt/mTOR and STAT3/NF-κB cascades.
Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been evaluated against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following tables summarize the IC50 values for representative imidazo[1,2-a]pyridine derivatives, highlighting the impact of different substituents on their cytotoxic activity.
| Compound ID | R2-Substituent | R3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | |||||
| Compound 6d | -C6H4-4-F | -H | HepG2 (Liver) | 1.8 ± 0.2 | [1] |
| Compound 6i | -C6H4-4-Cl | -H | HepG2 (Liver) | 1.2 ± 0.1 | [1] |
| Compound 12b | -C6H4-4-NH2 | -NH-t-Bu | Hep-2 (Laryngeal) | 11 | [2][3] |
| HepG2 (Liver) | 13 | [2][3] | |||
| MCF-7 (Breast) | 11 | [2][3] | |||
| A375 (Melanoma) | 11 | [2][3] | |||
| Series 2 | |||||
| Compound 13k | -Quinazoline derivative | -H | HCC827 (Lung) | 0.09 | [4] |
| A549 (Lung) | 0.21 | [4] | |||
| SH-SY5Y (Neuroblastoma) | 0.35 | [4] | |||
| HEL (Leukemia) | 0.43 | [4] | |||
| MCF-7 (Breast) | 0.15 | [4] | |||
| Series 3 | |||||
| Compound 6 | -Aryl | -Aryl | A375 (Melanoma) | 9.7 | [5] |
| WM115 (Melanoma) | 11.2 | [5] | |||
| HeLa (Cervical) | 35.0 | [5] | |||
| Series 4 | |||||
| IP-5 | -Aryl | -Aryl | HCC1937 (Breast) | 45 | [6][7][8] |
| IP-6 | -Aryl | -Aryl | HCC1937 (Breast) | 47.7 | [6][7][8] |
| IP-7 | -Aryl | -Aryl | HCC1937 (Breast) | 79.6 | [6][7][8] |
SAR Insights:
-
Substitution at C2 and C3: The nature of the substituent at the C2 and C3 positions is critical for anticancer activity. Aryl groups, particularly those with electron-withdrawing or donating groups at the para-position, often confer potent cytotoxicity.[1] The presence of an amino group at C3, as seen in compound 12b, also contributes significantly to the anticancer effect.[2][3]
-
Hybrid Molecules: Hybrid compounds, where the imidazo[1,2-a]pyridine core is linked to other heterocyclic systems like quinazoline, have shown exceptional potency. Compound 13k, a quinazoline hybrid, exhibits sub-micromolar IC50 values against a range of cancer cell lines, highlighting the synergistic effect of combining pharmacophores.[4]
-
Impact of Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a crucial role in its ability to penetrate cell membranes and reach its intracellular targets.
Key Signaling Pathways Targeted by Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is vital for rational drug design and development.
The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[5][6]
The STAT3/NF-κB Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play critical roles in inflammation, immunity, and cancer. Constitutive activation of these pathways promotes tumor cell proliferation, survival, and metastasis. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress the activation of STAT3 and NF-κB.[9][10]
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed experimental methodologies are crucial. The following are generalized protocols for key assays used in the evaluation of anticancer imidazo[1,2-a]pyridines.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 hours).[5]
-
MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for approximately 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.[5]
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to investigate the effect of imidazo[1,2-a]pyridine derivatives on the expression and phosphorylation status of proteins in signaling pathways like PI3K/Akt and STAT3.
Protocol:
-
Cell Lysis: Cancer cells, treated with or without the imidazo[1,2-a]pyridine compounds, are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein levels.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a highly promising framework for the development of novel anticancer agents. The structure-activity relationship studies have provided invaluable insights, guiding the design of more potent and selective inhibitors. The ability of these compounds to target multiple dysregulated signaling pathways, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways, underscores their therapeutic potential.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and safety profiles. The development of highly selective inhibitors for specific isoforms of key kinases within these pathways will be crucial for minimizing off-target effects. Furthermore, the exploration of novel hybrid molecules and combination therapies holds the promise of overcoming drug resistance and improving patient outcomes. The continued investigation of the intricate SAR of imidazo[1,2-a]pyridines will undoubtedly pave the way for the next generation of targeted cancer therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Analytical Validation of 3-bromo-5-chloroimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of 3-bromo-5-chloroimidazo[1,2-a]pyridine, a key intermediate in pharmaceutical development. While specific validated methods for this compound are not publicly available, this document outlines two common and robust analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS), that are widely applicable to the analysis of nitrogen-containing heterocyclic compounds.[1][2][3][4][5] The experimental protocols and performance data presented herein are representative examples based on established methodologies for analogous compounds and would require specific validation for this compound according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[6][7][8]
Table 1: Comparative Summary of Analytical Method Performance
The following table summarizes the expected performance characteristics for the two proposed analytical methods for the quantification of this compound. These values are typical for validated pharmaceutical analysis methods.
| Performance Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL |
| Specificity | Good | Excellent |
| Run Time | 10 - 15 minutes | 2 - 5 minutes |
Experimental Protocols
Detailed methodologies for the two proposed analytical techniques are provided below. These protocols serve as a starting point and would need to be optimized and validated for the specific application.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely used technique for the routine analysis and quality control of pharmaceutical compounds.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 254-280 nm for such heterocycles).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[9]
-
-
Standard Preparation:
-
Prepare a stock solution of a reference standard of this compound in the same solvent as the sample.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for bioanalytical studies or the detection of low-level impurities.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A rapid gradient of acetonitrile and water (both with 0.1% formic acid). For instance, starting at 10% acetonitrile and ramping up to 95% in 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined by infusion and optimization.
-
Source Parameters: Capillary voltage, source temperature, and gas flows to be optimized for maximum signal intensity.
-
-
Sample Preparation (for biological matrices):
-
Perform a protein precipitation by adding acetonitrile to the sample (e.g., plasma or serum) in a 3:1 ratio.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase conditions.
-
-
Standard Preparation: Prepare calibration standards in the same biological matrix as the samples and process them in the same manner.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the validation of analytical methods.
Caption: Workflow for the validation of an analytical method.
Caption: Key parameters evaluated during analytical method validation.
References
- 1. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. View of AN OVERVIEW OF ANALYTICAL METHOD VALIDATION | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. static.igem.org [static.igem.org]
Safety Operating Guide
Navigating the Disposal of 3-Bromo-5-chloroimidazo[1,2-A]pyridine: A Comprehensive Safety and Procedural Guide
For laboratory professionals engaged in research, scientific discovery, and drug development, the responsible management and disposal of chemical waste are paramount. This document provides a detailed operational plan for the proper disposal of 3-Bromo-5-chloroimidazo[1,2-A]pyridine, a halogenated heterocyclic compound. Adherence to these procedures is crucial for ensuring personnel safety, environmental protection, and regulatory compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data for structurally similar halogenated organic compounds, such as 3-Bromopyridine and 2-Bromo-5-chloropyridine.[1][2][3][4] It is imperative to handle this compound with the assumption that it possesses similar hazards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal process, it is essential to be fully aware of the potential hazards associated with halogenated pyridines. These compounds should be treated as hazardous substances.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.[1]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use and dispose of them properly after handling the chemical.[1][2]
-
Body Protection: A laboratory coat is required. Additional protective clothing may be necessary to prevent skin contact.[2]
-
Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[1][2]
II. Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step in the disposal process to prevent dangerous chemical reactions.
-
Waste Stream Identification: this compound is a halogenated organic compound and must be collected in a designated waste container for halogenated organic waste.[1]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[2][3]
III. Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Small Spills: For minor spills, absorb the material with an inert, dry absorbent such as sand, silica gel, or a universal binder.[2][5] Scoop the absorbed material into a suitable, sealable container for disposal as hazardous waste.[2][5] Use non-sparking tools if the compound is flammable.[2][3]
-
Large Spills: Evacuate the area immediately. Wear a self-contained breathing apparatus (SCBA) and full protective suit.[2] Contain the spill and prevent it from entering drains or waterways.[2]
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[4] Seek medical attention if irritation persists.[4]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and call a physician or poison control center immediately.[2][6]
-
IV. Disposal Protocol
The final disposal of this compound must be conducted in accordance with all local, state, and federal regulations.
-
Waste Collection: Ensure the labeled, sealed waste container is stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3][5]
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves completing a chemical collection request form.[5]
-
Licensed Disposal Vendor: The collected waste must be handed over to a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
Quantitative Hazard Data for Structurally Similar Compounds
The following table summarizes key quantitative data from the SDS of similar compounds. This information should be used as a reference to infer the potential hazards of this compound.
| Parameter | 3-Bromopyridine | 1-Bromo-3-chloro-5,5-dimethylhydantoin | Pyridine |
| Oral LD50 (Rat) | No data available | 600 mg/kg[7] | 891 mg/kg[5] |
| Dermal LD50 (Rabbit) | No data available | No data available | 1,121 mg/kg[5] |
| Inhalation LC50 (Rat) | No data available | 1,880 mg/m³/4h[7] | 17.1 mg/L/4h[5] |
| Signal Word | Warning[3] | Danger[6] | No data available |
| GHS Hazard Categories | Flammable Liquid (Cat. 3), Acute Toxicity - Oral (Cat. 4), Skin Corrosion/Irritation (Cat. 2), Serious Eye Damage/Irritation (Cat. 2), STOT - Single Exposure (Cat. 3)[3] | Oxidizing Solid (Cat. 3), Acute Toxicity - Oral (Cat. 4), Acute Toxicity - Dermal (Cat. 4), Acute Toxicity - Inhalation (Cat. 4), Skin Corrosion/Irritation (Cat. 1B), Eye Damage/Irritation (Cat. 1), Hazardous to the Aquatic Environment - Acute (Cat. 2)[6] | No data available |
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. 3-Bromo-1-chloro-5,5-dimethylhydantoin | C5H6BrClN2O2 | CID 31335 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling 3-Bromo-5-chloroimidazo[1,2-A]pyridine
This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-5-chloroimidazo[1,2-A]pyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is crucial to mitigate risks associated with handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Purpose |
| Eye and Face | Chemical safety goggles and a face shield.[3][4] | Protects against splashes and vapors that can cause serious eye damage.[3][4] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[3][5] | Prevents skin contact, which can lead to irritation or burns.[3] |
| Respiratory | Use in a well-ventilated chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3] For high-concentration exposures or emergencies, a self-contained breathing apparatus (SCBA) is required.[6] | Minimizes inhalation of vapors or dust, which can cause respiratory tract irritation.[3] |
Operational and Disposal Plans
Experimental Protocol: Safe Handling Procedure
This step-by-step protocol must be followed for the safe handling of this compound.
-
Preparation of Work Area :
-
Handling the Chemical :
-
Cleanup and Decontamination :
-
Waste Disposal :
-
Segregate all waste containing this compound, including unused product and contaminated materials, as "Halogenated Organic Waste".[1][3] This must be kept separate from non-halogenated waste.[1][3]
-
Use a designated, properly labeled, and leak-proof container for this waste stream.[1][2] The label must include "Hazardous Waste" and the full chemical name.[1]
-
Keep the waste container securely closed when not in use and store it in a designated, well-ventilated satellite accumulation area away from ignition sources.[1]
-
Arrange for disposal through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[2] High-temperature incineration is the primary recommended disposal method for pyridine derivatives.[1] Do not dispose of this chemical down the drain or in regular trash.[1][2]
-
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
